ROS 234
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBCMILCFDKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Tussle: A Technical Guide to the Mechanism of Action of ROS 234 Dioxalate
For Immediate Release
A Deep Dive into the Antagonistic Action of ROS 234 Dioxalate on the Histamine (B1213489) H3 Receptor
This technical guide provides an in-depth exploration of the mechanism of action of this compound dioxalate, a potent and selective antagonist of the Histamine H3 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, neurobiology, and medicinal chemistry. Herein, we dissect the signaling pathways, present key quantitative data, detail experimental methodologies, and provide visual representations of the core mechanisms.
Executive Summary
This compound dioxalate exerts its pharmacological effect by acting as a competitive antagonist at the Histamine H3 receptor. This receptor, a Gαi/o-coupled G-protein coupled receptor (GPCR), primarily functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters in the central and peripheral nervous systems. By blocking the binding of endogenous histamine, this compound dioxalate disinhibits this negative feedback loop, leading to an increase in neurotransmitter release. A notable characteristic of this compound dioxalate is its limited permeability across the blood-brain barrier.
Quantitative Pharmacological Profile
The potency and binding affinity of this compound dioxalate have been characterized through various in vitro and ex vivo studies. The key quantitative parameters are summarized in the table below, providing a clear comparison of its activity across different experimental systems.
| Parameter | Value | Species | Tissue/System | Reference |
| pKi | 8.90 | Rat | Cerebral Cortex H3-Receptor | [1][2] |
| pKB | 9.46 | Guinea-pig | Ileum H3-Receptor | [1][2][3][4] |
| ED50 | 19.12 mg/kg (i.p.) | Rat | Cerebral Cortex (ex vivo) | [1][2][3][4] |
Table 1: Quantitative Pharmacological Data for this compound Dioxalate
Mechanism of Action: H3 Receptor Antagonism and Downstream Signaling
The Histamine H3 receptor is a key regulator of neurotransmission. Its activation by the endogenous agonist, histamine, initiates a signaling cascade through its coupling with the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).
This compound dioxalate, as a competitive antagonist, binds to the H3 receptor but does not activate it. Instead, it prevents histamine from binding and initiating the downstream signaling cascade. This blockade of the H3 receptor's constitutive activity and histamine-induced signaling effectively removes the inhibitory brake on neurotransmitter release.
References
The Discovery and Synthesis of 2-Aminobenzimidazole Derivatives: A Technical Guide to ROS 234 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of 2-aminobenzimidazole (B67599) derivatives, with a particular focus on the potent H3 receptor antagonist, ROS 234. The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document details the synthetic methodologies, experimental protocols, and quantitative biological data associated with these derivatives, offering a comprehensive resource for researchers in drug discovery and development.
Introduction to 2-Aminobenzimidazole Derivatives
The 2-aminobenzimidazole core is a heterocyclic aromatic organic compound, consisting of a fusion of benzene (B151609) and imidazole (B134444), with an amino group at the 2-position. This structural motif has proven to be a versatile pharmacophore, with derivatives exhibiting a wide range of pharmacological activities. These activities include, but are not limited to, antimicrobial, antiviral, anticancer, and antihypertensive effects.[1] The focus of this guide is a specific derivative, this compound, which has been identified as a potent antagonist of the histamine (B1213489) H3 receptor, a key target in the central nervous system for the treatment of various neurological disorders.
Featured Compound: this compound, a Potent H3 Receptor Antagonist
This compound is a 2-aminobenzimidazole derivative that has demonstrated high affinity and potency as a histamine H3 receptor antagonist. The H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor is a promising therapeutic strategy for a range of conditions, including cognitive disorders, sleep-wake cycle disturbances, and epilepsy.
Quantitative Biological Data
The biological activity of this compound and related 2-aminobenzimidazole derivatives has been quantified through various in vitro assays. The following tables summarize key potency and affinity data.
| Compound | Target | Assay Type | Value | Unit | Reference |
| This compound | Guinea-pig ileum H3-receptor | Functional Antagonism | pKB = 9.46 | - | [2] |
| This compound | Rat cerebral cortex H3-receptor | Radioligand Binding | pKi = 8.90 | - | [2] |
| This compound | Rat cerebral cortex (ex vivo) | - | ED50 = 19.12 | mg/kg (ip) | [2] |
| M084 | TRPC4 | Inhibition | IC50 = 10.3 | µM | [3] |
| M084 | TRPC5 | Inhibition | IC50 = 8.2 | µM | [3] |
Synthesis of 2-Aminobenzimidazole Derivatives
The synthesis of 2-aminobenzimidazole derivatives can be achieved through various chemical routes. A common and effective method involves the cyclization of o-phenylenediamine (B120857) with a cyanogen (B1215507) bromide or a related cyanating agent. The synthesis of this compound and its analogues typically follows a multi-step sequence.
General Synthetic Pathway
A representative synthetic workflow for the preparation of 2-aminobenzimidazole derivatives, including this compound, is depicted below. The process generally starts with the appropriate starting materials, which undergo a series of reactions to build the final molecule.
Detailed Experimental Protocol: Synthesis of a this compound Analogue
The following protocol is adapted from the synthesis of related 2-aminobenzimidazole derivatives and serves as a representative procedure.
Step 1: N-(4-bromobutyl)phthalimide A mixture of phthalimide (14.7 g, 100 mmol), 1,4-dibromobutane (97.2 g, 450 mmol), and anhydrous potassium carbonate (13.8 g, 100 mmol) in dry acetone (B3395972) (500 mL) is refluxed for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane (B109758) and water. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude product, which is purified by column chromatography.
Step 2: 4-Bromobutylamine hydrobromide A solution of N-(4-bromobutyl)phthalimide (28.2 g, 100 mmol) and hydrazine hydrate (6.0 g, 120 mmol) in ethanol (B145695) (200 mL) is refluxed for 2 hours. The solvent is evaporated, and the residue is treated with 48% hydrobromic acid. The precipitate is filtered off, and the filtrate is concentrated to give the product.
Step 3: tert-Butyl (4-bromobutyl)carbamate To a solution of 4-bromobutylamine hydrobromide (23.3 g, 100 mmol) in a mixture of dioxane and water, di-tert-butyl dicarbonate (B1257347) (24.0 g, 110 mmol) and sodium bicarbonate are added. The mixture is stirred at room temperature overnight. The solvent is removed, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the Boc-protected amine.
Step 4: 4-(1H-Imidazol-4-yl)butan-1-amine A solution of the appropriate starting imidazole derivative is reacted with the Boc-protected bromobutylamine in the presence of a suitable base to afford the coupled product. The Boc protecting group is subsequently removed using trifluoroacetic acid.
Step 5: 2-(4-(1H-Imidazol-4-yl)butyl)-1H-benzo[d]imidazol-2-amine (this compound analogue) To a solution of 4-(1H-imidazol-4-yl)butan-1-amine in a suitable solvent, cyanogen bromide is added, followed by the addition of o-phenylenediamine. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by crystallization or chromatography.
Biological Evaluation: Experimental Protocols
The biological activity of 2-aminobenzimidazole derivatives is assessed through a variety of in vitro and in vivo assays. The protocols for two key assays, the H3 receptor binding assay and a functional GTPγS binding assay, are detailed below.
Radioligand Binding Assay for H3 Receptor Affinity
This assay measures the ability of a test compound to displace a radiolabeled ligand from the H3 receptor, providing a measure of its binding affinity (Ki).
Materials:
-
Membrane preparations from cells expressing the histamine H3 receptor (e.g., from rat cerebral cortex or a recombinant cell line).
-
Radioligand: [3H]-(R)-α-methylhistamine ([3H]-RAMHA).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of a known H3 antagonist (e.g., 10 µM clobenpropit).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay for Functional Activity
This functional assay measures the G-protein activation following receptor stimulation, allowing for the characterization of compounds as agonists, antagonists, or inverse agonists.
Materials:
-
Membrane preparations containing the H3 receptor.
-
[35S]GTPγS.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.
-
Test compounds.
Procedure:
-
Pre-incubate the membranes with the test compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
For antagonists like this compound, the assay is performed in the presence of a known agonist to measure the antagonist's ability to inhibit agonist-stimulated [35S]GTPγS binding.
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor is a Gαi/o-coupled GPCR. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling pathway.
Conclusion
The 2-aminobenzimidazole scaffold continues to be a rich source of novel therapeutic agents. The detailed study of compounds like this compound provides valuable insights into the structure-activity relationships and mechanisms of action for potent and selective receptor modulators. The synthetic routes and experimental protocols outlined in this guide offer a practical framework for the design and evaluation of new 2-aminobenzimidazole derivatives, facilitating further advancements in the field of drug discovery.
References
The Role of ROS 234 in Histamine H3 Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of ROS 234, a potent and selective antagonist for the histamine (B1213489) H3 receptor. The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters. As an antagonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increase in neurotransmitter release. This guide details the pharmacological properties of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Introduction to this compound
This compound is a chemical compound identified as a potent antagonist of the histamine H3 receptor.[1][2][3][4] Its primary mechanism of action involves blocking the inhibitory effect of the H3 receptor on neurotransmitter release. While this compound has demonstrated significant potency at the H3 receptor, it exhibits poor access to the central nervous system.[1][2][4]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data characterizing the pharmacological profile of this compound.
| Parameter | Value | Species/Tissue | Reference |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2][4] |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2][3][4] |
| ED50 (ip) | 19.12 mg/kg | Rat cerebral cortex (ex vivo) | [1][2][4] |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an antagonist, this compound inhibits this signaling cascade.
Canonical Gαi/o Signaling Pathway
Upon activation by an agonist (which is blocked by this compound), the H3 receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. The Gαi/o-GTP complex then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of other effectors, such as ion channels.
Figure 1. this compound antagonism of the H3 receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
H3 Receptor Binding Assay (pKi determination)
This protocol is based on the methods described in the study by Mor et al. (2004).
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor in rat cerebral cortex membranes.
Materials:
-
Rat cerebral cortex membranes
-
[3H]-Nα-methylhistamine (radioligand)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.5)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a suspension of rat cerebral cortex membranes in incubation buffer.
-
In a series of tubes, add a fixed concentration of [3H]-Nα-methylhistamine.
-
Add increasing concentrations of this compound (the competitor).
-
For non-specific binding determination, add a high concentration of a known H3 receptor ligand (e.g., unlabeled Nα-methylhistamine).
-
Initiate the binding reaction by adding the membrane suspension to the tubes.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Workflow for H3 receptor binding assay.
Ex Vivo H3 Receptor Occupancy Assay (ED50 determination)
This protocol is based on the methods described in the study by Ballabeni et al. (2002).
Objective: To determine the in vivo potency (ED50) of this compound to occupy H3 receptors in the rat cerebral cortex after intraperitoneal (i.p.) administration.
Materials:
-
Male Wistar rats
-
This compound
-
[3H]-Nα-methylhistamine
-
Vehicle for this compound administration
-
Homogenization buffer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Administer various doses of this compound (or vehicle as a control) to different groups of rats via intraperitoneal injection.
-
At a specific time point after administration, euthanize the rats and rapidly dissect the cerebral cortex.
-
Homogenize the cerebral cortex tissue in a suitable buffer.
-
Centrifuge the homogenate to obtain a crude membrane preparation.
-
Resuspend the membrane pellets in a binding buffer.
-
Perform an ex vivo binding assay by incubating the membrane preparations with a saturating concentration of [3H]-Nα-methylhistamine.
-
Determine the amount of specific binding in the cerebral cortex of each animal.
-
Calculate the percentage of H3 receptor occupancy for each dose of this compound compared to the vehicle-treated group.
-
Determine the ED50 value (the dose of this compound that produces 50% receptor occupancy) by non-linear regression analysis of the dose-response curve.
Figure 3. Workflow for ex vivo H3 receptor occupancy assay.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the histamine H3 receptor. Its high potency and selectivity make it a suitable compound for in vitro and ex vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this H3 receptor antagonist and in the broader field of histamine pharmacology and drug development. Further research may focus on developing derivatives of this compound with improved central nervous system penetration to explore its therapeutic potential for neurological disorders.
References
In-Depth Technical Guide: Structural Analysis of ROS 234 and its Binding to the Histamine H3-Receptor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive technical overview of the structural characteristics of ROS 234 and its interaction with the Histamine (B1213489) H3-Receptor (H3R). It includes quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Introduction to this compound
This compound is a potent and effective antagonist of the Histamine H3 receptor. Structurally, it belongs to the 2-aminobenzimidazole (B67599) class of compounds. Its high affinity for the H3-receptor has positioned it as a significant tool in pharmacological research, although it is noted to have limited access to the central nervous system.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound have been characterized in various preclinical models. The data highlights its high affinity for the H3-receptor in different species.
| Parameter | Value | Species/Tissue | Assay Type |
| pKi | 8.90 | Rat Cerebral Cortex | Radioligand Binding Assay |
| pKB | 9.46 | Guinea-pig Ileum | Functional Assay |
| ED50 | 19.12 mg/kg (i.p.) | Rat Cerebral Cortex | Ex vivo Binding |
This data has been compiled from publicly available sources from chemical suppliers.
Structural and Mechanistic Insights
Chemical Structure
This compound is a derivative of 2-aminobenzimidazole. While a detailed crystallographic or NMR structural analysis of this compound bound to the H3-receptor is not publicly available, its mechanism of action is understood through its potent antagonism at the receptor. As an antagonist, this compound binds to the H3-receptor but does not provoke the conformational changes necessary for G-protein coupling and subsequent intracellular signaling. Instead, it competitively blocks the binding of endogenous agonists like histamine.
H3-Receptor Signaling Pathway
The Histamine H3-receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this agonist-induced signaling cascade.
Experimental Protocols
The following are detailed methodologies representative of the assays used to characterize H3-receptor ligands like this compound.
Radioligand Binding Assay (Rat Cerebral Cortex)
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the H3-receptor.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a specific radioligand from H3-receptors in rat cerebral cortex membranes.
Materials:
-
Tissue: Frozen rat cerebral cortex.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl with 5 mM EDTA, pH 7.4.
-
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH) or a similar suitable H3-receptor radioligand.
-
Non-specific binding control: 10 µM Clobenpropit or another potent H3-receptor antagonist.
-
Test Compound: this compound at various concentrations.
-
Equipment: Glass-fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Thaw rat cerebral cortex on ice and homogenize in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add Assay Buffer, radioligand (at a concentration near its Kd, e.g., 1 nM [³H]-NAMH), and either the test compound (this compound, typically in 8-10 concentrations), buffer for total binding, or the non-specific binding control.
-
Add the membrane preparation (e.g., 100-200 µg protein per well) to initiate the binding reaction.
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass-fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (Guinea Pig Ileum)
This protocol describes an ex vivo functional assay to determine the antagonist potency (pKB) of this compound by measuring its ability to reverse agonist-induced inhibition of neurogenic contractions in the guinea pig ileum.
Objective: To determine the antagonist dissociation constant (KB) of this compound at the H3-receptor.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Physiological Salt Solution (PSS): Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist: (R)-α-methylhistamine or another selective H3-receptor agonist.
-
Antagonist: this compound.
-
Equipment: Organ bath, isotonic transducer, kymograph or data acquisition system.
Protocol:
-
Tissue Preparation:
-
Isolate a segment of the guinea pig ileum and prepare a longitudinal muscle-myenteric plexus strip.
-
Mount the tissue in an organ bath containing aerated PSS at 37°C under a resting tension of ~1 g.
-
Allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15 minutes.
-
-
Eliciting Contractions:
-
Induce rhythmic neurogenic contractions using electrical field stimulation (EFS) with parameters such as 0.1 Hz, 1 ms (B15284909) pulse width, and supramaximal voltage.
-
Record the contractile responses until a stable baseline is achieved.
-
-
Assay Performance:
-
Generate a cumulative concentration-response curve for the H3-agonist, which will inhibit the EFS-induced contractions.
-
Wash the tissue thoroughly to allow responses to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of this compound, generate a second concentration-response curve for the H3-agonist. The curve should be shifted to the right.
-
Repeat steps 2-4 with different concentrations of this compound.
-
-
Data Analysis:
-
Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist.
-
Calculate the dose ratio (r), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Perform a Schild regression by plotting log(r-1) against the logarithm of the antagonist concentration.
-
The x-intercept of the Schild plot provides the pA2 value, which is an estimate of the negative logarithm of the antagonist's dissociation constant (KB). For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity. The pKB is equivalent to the pA2 value in this context.
-
Conclusion
This compound is a well-characterized, high-affinity H3-receptor antagonist. While its 2-aminobenzimidazole core structure is known, detailed information on its specific binding conformation within the H3-receptor awaits further structural biology studies. The quantitative data and experimental protocols provided in this guide serve as a robust resource for researchers in the field of histamine pharmacology and drug development, enabling further investigation and comparison of novel H3-receptor ligands.
In Vitro Characterization of ROS 234 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro bioactivity of ROS 234, a potent histamine (B1213489) H3 receptor antagonist. The document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways.
Quantitative Bioactivity Data
The bioactivity of this compound has been determined through various in vitro and ex vivo assays, establishing it as a high-affinity antagonist for the histamine H3 receptor. The key quantitative parameters are summarized in the table below for ease of comparison.
| Parameter | Value | Species | Tissue/System | Assay Type |
| pKB | 9.46 | Guinea-pig | Ileum H3-Receptor | Functional Assay |
| pKi | 8.90 | Rat | Cerebral Cortex H3-Receptor | Radioligand Binding Assay |
| ED50 | 19.12 mg/kg (ip) | Rat | Cerebral Cortex (ex vivo) | Not Applicable |
Table 1: Summary of Quantitative Bioactivity Data for this compound.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize the bioactivity of this compound.
Radioligand Binding Assay for pKi Determination at the Rat Cerebral Cortex H3-Receptor
This protocol outlines a representative method for determining the binding affinity (pKi) of this compound for the histamine H3 receptor in rat cerebral cortex membranes.
2.1.1. Materials and Reagents
-
Tissues: Male Wistar rat cerebral cortices.
-
Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Reference Compound: Histamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C).
-
Homogenizer.
-
Centrifuge.
-
Liquid Scintillation Counter.
2.1.2. Membrane Preparation
-
Rat cerebral cortices are dissected and homogenized in ice-cold assay buffer.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant is collected and centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
The membrane pellet is resuspended in fresh assay buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).
2.1.3. Binding Assay Protocol
-
The binding assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, add:
-
50 µL of various concentrations of this compound or reference compound.
-
50 µL of [3H]-Nα-methylhistamine (final concentration ~1 nM).
-
150 µL of the prepared rat cerebral cortex membrane suspension (containing 100-200 µg of protein).
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled histamine (e.g., 10 µM).
-
The plates are incubated for 60 minutes at 25°C.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed three times with 3 mL of ice-cold wash buffer.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
2.1.4. Data Analysis
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is the negative logarithm of the Ki.
Functional Assay for pKB Determination in Guinea-Pig Ileum
This protocol describes a representative method for determining the functional antagonist activity (pKB) of this compound on the histamine H3 receptor in isolated guinea-pig ileum.
2.2.1. Materials and Reagents
-
Tissues: Male Dunkin-Hartley guinea-pig ileum.
-
Agonist: (R)-α-methylhistamine.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Organ Bath.
-
Isotonic Transducer.
-
Data Acquisition System.
2.2.2. Tissue Preparation
-
A segment of the terminal ileum is removed from a guinea-pig and placed in carbogen-gassed PSS.
-
The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
-
The strip is mounted in a 10 mL organ bath containing PSS at 37°C and gassed with 95% O2 / 5% CO2.
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the PSS being changed every 15 minutes.
2.2.3. Functional Assay Protocol
-
Twitch contractions are induced by electrical field stimulation (e.g., 0.1 Hz, 0.5 ms (B15284909) pulse width, supramaximal voltage).
-
Once a stable baseline of twitch responses is achieved, a cumulative concentration-response curve to the H3 agonist (R)-α-methylhistamine is constructed to confirm tissue viability and receptor function.
-
The tissue is then washed repeatedly to remove the agonist.
-
After re-equilibration, the tissue is incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to (R)-α-methylhistamine is then constructed in the presence of this compound.
-
This process is repeated with different concentrations of this compound.
2.2.4. Data Analysis
-
The magnitude of the twitch inhibition by (R)-α-methylhistamine is measured and plotted against the agonist concentration to generate concentration-response curves in the absence and presence of different concentrations of this compound.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each concentration of this compound.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log molar concentration of this compound.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value, which is a measure of the antagonist's affinity, is determined from the x-intercept of the Schild regression line. The pKB is considered equivalent to the pA2 for a competitive antagonist.
Signaling Pathways and Visualizations
This compound, as a histamine H3 receptor antagonist, is expected to modulate the downstream signaling pathways of this G-protein coupled receptor (GPCR). The H3 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G-protein.
Histamine H3 Receptor Signaling Pathway
Antagonism of the H3 receptor by this compound blocks the inhibitory effects of histamine, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, can activate Protein Kinase A (PKA) and influence the phosphorylation of various downstream targets. Additionally, the Gβγ subunits released upon G-protein activation can modulate the activity of other effectors, such as voltage-gated calcium channels. There is also evidence suggesting that H3 receptor signaling can intersect with the MAPK/ERK and PI3K/Akt pathways.
Caption: Antagonism of Histamine H3 Receptor Signaling by this compound.
Experimental Workflow for In Vitro Characterization
The logical flow of experiments to characterize the in vitro bioactivity of a compound like this compound typically starts with binding assays to determine affinity, followed by functional assays to assess efficacy.
Caption: Experimental Workflow for In Vitro Bioactivity Characterization.
ROS 234 Dioxalate: A Potent Histamine H3 Receptor Antagonist for CNS Disorder Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ROS 234 dioxalate is a potent and selective histamine (B1213489) H3 receptor antagonist that has emerged as a valuable pharmacological tool for investigating the role of the histaminergic system in the central nervous system (CNS). The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Consequently, antagonism of the H3 receptor presents a promising therapeutic strategy for a range of CNS disorders characterized by neurotransmitter dysregulation, such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia. This technical guide provides a comprehensive overview of this compound dioxalate, including its pharmacological profile, the signaling pathways it modulates, and generalized experimental protocols for its application in CNS research.
Introduction to this compound Dioxalate and the Histamine H3 Receptor
This compound dioxalate is a chemical compound identified as a potent antagonist of the histamine H3 receptor.[1][2] The H3 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed in the central nervous system.[3][4] It functions as an inhibitory presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[3][4] Furthermore, H3 receptors are located on non-histaminergic neurons where they act as heteroreceptors to inhibit the release of other important neurotransmitters.[3][5]
By blocking the inhibitory action of the H3 receptor, antagonists like this compound dioxalate can increase the release of histamine and other neurotransmitters in key brain regions associated with cognition, wakefulness, and attention.[6] This mechanism of action underlies the therapeutic potential of H3 receptor antagonists for various CNS disorders. However, a notable characteristic of this compound dioxalate is its poor access to the central nervous system when administered peripherally.[1][2] This property makes it a useful tool for distinguishing between central and peripheral H3 receptor-mediated effects in preclinical studies.
Pharmacological Profile of this compound Dioxalate
The pharmacological activity of this compound dioxalate has been characterized in several in vitro and ex vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Binding Affinity and Potency of this compound Dioxalate
| Parameter | Species | Tissue/Preparation | Value | Reference |
| pKi | Rat | Cerebral Cortex | 8.90 | [1] |
| pKB | Guinea-pig | Ileum H3-Receptor | 9.46 | [1] |
-
pKi: The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value signifies a higher binding affinity.
-
pKB: The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist, indicating its potency. A higher pKB value signifies a more potent antagonist.
Table 2: Ex Vivo Efficacy of this compound Dioxalate
| Parameter | Species | Route of Administration | Value | Reference |
| ED50 | Rat | Intraperitoneal (i.p.) | 19.12 mg/kg | [1][2] |
-
ED50: The dose of a drug that produces 50% of its maximum effect. This value provides an indication of the drug's potency in a living organism.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is coupled to the Gi/o family of G proteins.[3] Activation of the H3 receptor by its endogenous agonist, histamine, initiates an intracellular signaling cascade that ultimately leads to the inhibition of neurotransmitter release. This compound dioxalate, as a competitive antagonist, blocks this signaling pathway.
Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of this compound dioxalate.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the abstracts of key publications. Note: The full-text versions of these articles were not accessible; therefore, these protocols are intended as a guide and should be supplemented with detailed procedures from fully accessible literature.
In Vitro Receptor Binding Assay (Rat Cerebral Cortex)
This protocol is a general guide for determining the binding affinity (Ki) of a compound for the H3 receptor.
References
- 1. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists [ouci.dntb.gov.ua]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new non-imidazole H3-receptor antagonists of the 2-aminobenzimidazole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Cellular Targets of ROS 234 Beyond the H3 Receptor: A Technical Guide to Off-Target Profiling
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the methodologies used to identify and characterize off-target cellular interactions of pharmaceutical compounds. To date, publicly accessible scientific literature and pharmacological databases do not contain specific data regarding the cellular targets of ROS 234 beyond its potent antagonism of the Histamine H3 receptor. The following guide, therefore, outlines the standard industry and academic practices for such an investigation, using hypothetical data for illustrative purposes.
Introduction
This compound is well-documented as a high-affinity antagonist of the Histamine H3 (H3) receptor. It demonstrates a pKB of 9.46 at the guinea-pig ileum H3-receptor and a pKi of 8.90 for the rat cerebral cortex H3-receptor[1][2]. While its on-target activity is clearly defined, a comprehensive understanding of any compound's safety and potential for therapeutic repositioning requires a thorough investigation of its off-target interactions. Unintended binding to other receptors, enzymes, ion channels, or transporters can lead to adverse drug reactions or reveal novel therapeutic opportunities.
This guide details the experimental workflows and data presentation standards for characterizing the off-target profile of a compound such as this compound.
Off-Target Profiling Strategy
A systematic approach is employed to identify and validate potential off-target interactions. This typically involves a tiered screening cascade, beginning with broad, high-throughput screens and progressing to more focused, functional assays for any identified "hits."
Quantitative Data Presentation
To facilitate the interpretation and comparison of screening data, results are typically summarized in tabular format. The tables below represent hypothetical data for this compound, as would be generated from standard off-target screening panels.
Hypothetical Broad Panel Screening Results
In a primary screen, the compound is tested at a single, high concentration (e.g., 10 µM) against a panel of common off-target candidates.
| Target Class | Target | Ligand | Assay Type | This compound (10 µM) % Inhibition |
| GPCR | Adrenergic α2A | [3H]-Rauwolscine | Radioligand Binding | 65% |
| Dopamine D2 | [3H]-Spiperone | Radioligand Binding | 12% | |
| Serotonin 5-HT2A | [3H]-Ketanserin | Radioligand Binding | 8% | |
| Ion Channel | hERG | [3H]-Astemizole | Radioligand Binding | 45% |
| Cav1.2 (L-type) | [3H]-Nitrendipine | Radioligand Binding | 5% | |
| Enzyme | PDE4 | [3H]-Rolipram | Radioligand Binding | 3% |
| Transporter | SERT | [3H]-Citalopram | Radioligand Binding | 58% |
Table 1: Example results from a primary off-target radioligand binding screen. Hits are typically defined as >50% inhibition.
Hypothetical Dose-Response and Functional Data for Hits
For targets showing significant inhibition in the primary screen, dose-response studies are conducted to determine potency (Ki or IC50). Subsequent functional assays determine the nature of the interaction (e.g., agonist, antagonist).
| Target | Assay Type | Potency (Ki/IC50) (nM) | Functional Activity | Efficacy (% of control) |
| Adrenergic α2A | Radioligand Binding | 850 | - | - |
| cAMP Accumulation | - | Antagonist | 95% | |
| SERT | [3H]-Citalopram Binding | 1,200 | - | - |
| Neurotransmitter Uptake | - | Inhibitor | 78% | |
| hERG | Patch Clamp | 9,500 | Blocker | 60% at 30 µM |
Table 2: Hypothetical follow-up data for hits identified in the primary screen. This table provides a quantitative measure of potency and a qualitative description of the functional effect.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standard protocols for key experiments in off-target profiling.
Radioligand Binding Assays
Objective: To determine the binding affinity of a test compound to a specific receptor, transporter, or ion channel by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the target of interest are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Assay Setup: The reaction mixture is prepared in a 96-well plate, containing the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat. The filters are then washed to remove any non-specifically bound ligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (Example: cAMP Assay for GPCRs)
Objective: To determine if the binding of a test compound to a G-protein coupled receptor (GPCR) results in a functional response (agonism or antagonism).
Methodology:
-
Cell Culture: A cell line expressing the target GPCR (e.g., Adrenergic α2A) is cultured in multi-well plates.
-
Compound Treatment:
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known agonist of the receptor.
-
Agonist Mode: Cells are treated with varying concentrations of the test compound alone.
-
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available kit, often based on competitive immunoassay or luminescence (e.g., HTRF, AlphaScreen).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Kinase Panel Screening
Objective: To assess the inhibitory activity of a compound against a broad range of protein kinases.
Methodology:
-
Assay Principle: The assay measures the transfer of phosphate (B84403) from ATP to a peptide or protein substrate by a specific kinase.
-
Reaction Setup: The test compound is incubated with a panel of purified recombinant kinases, a suitable substrate, and ATP.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. Common detection methods include radiometric assays (32P or 33P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Presentation: The results are typically presented as percent inhibition at one or two concentrations. For significant hits, IC50 values are determined.
Signaling Pathway Visualization
Should an off-target interaction be confirmed, it is critical to understand its potential impact on cellular signaling. For instance, if this compound were found to be an antagonist at the α2A-adrenergic receptor, it would inhibit the Gi-coupled signaling cascade.
References
The Effect of ROS 234 on Pentobarbital Narcosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pharmacological effects of ROS 234, a potent H3 receptor antagonist, on pentobarbital-induced narcosis. While specific quantitative data on this compound is limited in publicly available literature, this document synthesizes the known mechanisms of H3 receptor antagonists and their interaction with sedative-hypnotic agents to propose a putative mechanism of action for this compound. This guide offers detailed experimental protocols for investigating these effects, presents hypothetical data in structured tables for conceptual clarity, and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams. The primary audience for this document is researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction
Pentobarbital (B6593769), a short-acting barbiturate, induces sedation and hypnosis by acting as a positive allosteric modulator of the GABA-A receptor, thereby enhancing GABAergic inhibition in the central nervous system (CNS).[1][2] The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain.[3] H3 receptors also function as heteroreceptors, modulating the release of other key neurotransmitters, including GABA.[4][5]
This compound is identified as a potent H3 receptor antagonist.[4] Available information suggests that centrally administered this compound significantly shortens pentobarbital narcosis. This effect is counterintuitive, as H3 receptor antagonists are generally considered to be wake-promoting agents due to their ability to increase histamine levels in the CNS.[3][6] This guide explores the potential mechanisms underlying this observation, focusing on the interplay between the histaminergic and GABAergic systems.
Proposed Mechanism of Action
The shortening of pentobarbital narcosis by this compound can be hypothesized to occur through the following primary mechanism:
-
Disinhibition of Histaminergic Neurons: As an H3 receptor antagonist, this compound blocks the autoreceptor-mediated negative feedback on histaminergic neurons. This leads to an increased release of histamine in the synaptic cleft.
-
H1 Receptor-Mediated Arousal: Increased synaptic histamine activates postsynaptic H1 receptors, which are known to play a crucial role in promoting wakefulness and arousal.[3][6] This arousal signal would counteract the sedative effects of pentobarbital.
-
Modulation of GABAergic Neurotransmission: The histamine H3 receptor also acts as a heteroreceptor on GABAergic neurons, where its activation can suppress GABA release.[4][5] By antagonizing these heteroreceptors, this compound could potentially lead to an increase in GABA release. While this would seemingly potentiate pentobarbital's effects, the wake-promoting effect of increased histamine likely predominates, resulting in a net decrease in the duration of narcosis.
The overall effect of this compound on pentobarbital narcosis is therefore a balance between its influence on the histaminergic and GABAergic systems, with the pro-arousal histaminergic pathway likely being the dominant factor in shortening the duration of sleep.
Signaling Pathway of this compound in Relation to Pentobarbital Narcosis
Caption: Proposed signaling pathway of this compound and its interaction with pentobarbital.
Quantitative Data Summary
Due to the limited availability of public research on this compound, the following tables present hypothetical data that would be expected from preclinical studies investigating its effect on pentobarbital-induced narcosis. These tables are for illustrative purposes to guide experimental design and data presentation.
Table 1: Effect of this compound on Pentobarbital-Induced Sleep Latency and Duration in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Sleep Latency (min ± SEM) | Sleep Duration (min ± SEM) |
| Vehicle + Pentobarbital | - | 10 | 5.2 ± 0.4 | 45.8 ± 3.1 |
| This compound + Pentobarbital | 1 | 10 | 4.9 ± 0.5 | 35.2 ± 2.8 |
| This compound + Pentobarbital | 3 | 10 | 4.5 ± 0.3 | 28.7 ± 2.5** |
| This compound + Pentobarbital | 10 | 10 | 4.1 ± 0.4 | 21.4 ± 2.1*** |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle + Pentobarbital group. |
Table 2: Dose-Response of this compound on the Reduction of Pentobarbital-Induced Sleep Duration
| Dose of this compound (mg/kg, i.p.) | % Reduction in Sleep Duration (mean ± SEM) | ED₅₀ (mg/kg) |
| 0.1 | 5.3 ± 1.2 | |
| 0.3 | 15.8 ± 2.5 | |
| 1.0 | 23.1 ± 3.1 | 2.5 |
| 3.0 | 37.3 ± 4.0 | |
| 10.0 | 53.3 ± 4.5 |
Experimental Protocols
The following is a detailed methodology for a key experiment to assess the effect of this compound on pentobarbital-induced narcosis in a murine model.
Pentobarbital-Induced Sleep Time Assay
Objective: To determine the effect of this compound on the latency to and duration of sleep induced by pentobarbital in mice.
Animals: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Materials:
-
This compound
-
Pentobarbital sodium
-
Vehicle (e.g., saline, 10% DMSO in saline)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Stopwatches
-
Heating pad
Procedure:
-
Acclimation: Acclimate mice to the experimental room for at least 1 hour before the start of the experiment.
-
Grouping: Randomly divide the mice into experimental groups (n=10 per group), including a vehicle control group and multiple this compound dose groups.
-
Drug Administration:
-
Administer the vehicle or the specified dose of this compound via i.p. injection.
-
After a 30-minute pretreatment period, administer pentobarbital (e.g., 50 mg/kg, i.p.) to each mouse.
-
-
Observation:
-
Immediately after pentobarbital injection, place each mouse in a separate observation cage.
-
Start a stopwatch to measure the sleep latency , defined as the time from pentobarbital injection to the loss of the righting reflex. The loss of the righting reflex is confirmed when the mouse remains on its back for more than 30 seconds when gently turned over.
-
Once the righting reflex is lost, start a second stopwatch to measure the sleep duration .
-
Monitor the mice continuously. The recovery of the righting reflex is defined as the point at which the mouse can right itself three times within a 1-minute period.
-
Record the time of recovery of the righting reflex. The sleep duration is the time from the loss to the recovery of the righting reflex.
-
-
Data Analysis: Analyze the data for sleep latency and sleep duration using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound treated groups with the vehicle control group.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the pentobarbital-induced sleep time assay.
Conclusion
References
- 1. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The brain H3-receptor as a novel therapeutic target for vigilance and sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Histamine H3 Heteroreceptors Suppress Glutamatergic and GABAergic Synaptic Transmission in the Rat Insular Cortex [frontiersin.org]
- 5. Histamine H3 Heteroreceptors Suppress Glutamatergic and GABAergic Synaptic Transmission in the Rat Insular Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for ROS 234 Dioxalate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent histamine (B1213489) H3 receptor antagonist.[1][2] The histamine H3 receptor, a G protein-coupled receptor, is primarily expressed in the central nervous system but has also been identified in peripheral tissues and various cancer cell lines.[3][4][5][6][7] As an antagonist, this compound dioxalate blocks the inhibitory effects of histamine on the H3 receptor, leading to a modulation of various downstream signaling pathways. These application notes provide an overview of the potential uses of this compound dioxalate in cell culture experiments and detailed protocols for investigating its effects.
Disclaimer: The following protocols are representative methodologies based on the known mechanism of action of H3 receptor antagonists. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Mechanism of Action
This compound dioxalate functions as a competitive antagonist at the histamine H3 receptor. The H3 receptor is constitutively active and coupled to Gαi/o proteins. Activation of the H3 receptor by agonists (like histamine) inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] It can also activate the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[8][9] By blocking the H3 receptor, this compound dioxalate is expected to counteract these effects, potentially leading to increased neurotransmitter release in neuronal cells and inhibition of proliferation in cancer cells that overexpress the H3 receptor.[4]
Quantitative Data Summary
While specific in vitro data for this compound dioxalate is limited, the following table summarizes its known pharmacological properties, which can guide initial dose-ranging studies in cell culture.
| Parameter | Value | Species/System | Reference |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2][3] |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2][3] |
| ED50 | 19.12 mg/kg (ip) | Rat cerebral cortex (ex vivo) | [1][2][3] |
| Solubility | Up to 50 mM in Water and DMSO | - | |
| Molecular Weight | 421.37 g/mol | - |
Key Applications in Cell Culture
-
Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects on cancer cell lines overexpressing the H3 receptor (e.g., non-small cell lung cancer, prostate cancer, melanoma).[3][4][6]
-
Neuroscience Research: Studying the modulation of neurotransmitter release and neuronal signaling pathways in cultured neurons.
-
Drug Discovery: Screening and characterizing novel compounds targeting the histaminergic system.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound dioxalate on the viability and proliferation of cultured cells.
Materials:
-
This compound dioxalate
-
Appropriate cell line (e.g., A549, LNCaP, or other H3 receptor-expressing cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound dioxalate in sterile water or DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound dioxalate. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol investigates the effect of this compound dioxalate on key signaling proteins downstream of the H3 receptor, such as Akt and ERK.
Materials:
-
This compound dioxalate
-
Appropriate cell line
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
6-well plates
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound dioxalate at various concentrations for a specified time (e.g., 15 min, 30 min, 1 hour).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathway of the Histamine H3 Receptor
Caption: Simplified signaling cascade of the histamine H3 receptor and the antagonistic action of this compound dioxalate.
General Experimental Workflow for In Vitro Analysis
Caption: A generalized workflow for characterizing the in vitro effects of this compound dioxalate on a selected cell line.
References
- 1. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medscimonit.com [medscimonit.com]
- 4. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and pharmacological characterization of the histamine H3 receptor in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of histamine receptor H3R suppresses prostate cancer growth, invasion and increases apoptosis via the AR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Binding of [³H]-Compound X in Rat Cerebral Cortex
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for conducting ex vivo radioligand binding studies in the rat cerebral cortex using a hypothetical tritiated ligand, [³H]-Compound X. Radioligand binding assays are fundamental tools in pharmacology and neuroscience for characterizing the interaction of ligands with their receptors.[1][2] This document details the necessary procedures for tissue preparation, performing saturation and competition binding assays, and analyzing the resultant data to determine key binding parameters such as the equilibrium dissociation constant (Kd), maximum receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.
Principle of the Assay
Radioligand binding assays measure the interaction between a radiolabeled ligand and a receptor.[3] The protocols described herein are for filtration-based assays using rat cerebral cortex membrane homogenates.
-
Saturation Binding Assay: This experiment determines the affinity of the radioligand for its receptor (Kd) and the concentration of receptors in the tissue (Bmax).[4] It involves incubating the tissue preparation with increasing concentrations of the radiolabeled ligand until equilibrium is reached.[5] Specific binding is calculated by subtracting non-specific binding (measured in the presence of an excess of an unlabeled competing ligand) from the total binding.[3]
-
Competition Binding Assay: This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.[6] It measures the ability of a range of concentrations of the unlabeled compound to compete with a fixed concentration of the radiolabeled ligand for binding to the receptor.[6] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be converted to the Ki value.[7]
Materials and Reagents
-
Tissue: Whole rat brains (Sprague-Dawley, male)
-
Radioligand: [³H]-Compound X (Specific Activity: >20 Ci/mmol)
-
Unlabeled Ligand (for non-specific binding): 1000x molar excess of unlabeled Compound X or another high-affinity ligand for the target receptor.
-
Buffers and Solutions:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4 at room temperature.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment and Consumables:
-
Glass-Teflon homogenizer
-
Refrigerated high-speed centrifuge
-
-80°C freezer
-
96-well microplates
-
Cell harvester for 96-well plates
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine)[7]
-
Liquid scintillation counter
-
Scintillation vials or plates
-
Liquid scintillation cocktail (e.g., Betaplate Scint)[7]
-
Standard laboratory glassware and pipettes
-
Protein assay kit (e.g., Pierce BCA assay)[7]
-
Experimental Protocols
Rat Cerebral Cortex Membrane Preparation
This protocol describes the preparation of a crude membrane fraction from the rat cerebral cortex.
-
Euthanize rats according to approved animal welfare protocols and rapidly dissect the cerebral cortices on ice.
-
Weigh the tissue and homogenize in 20 volumes (w/v) of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.[7]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[7]
-
Decant the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step (Step 4) to wash the membranes.
-
Resuspend the final pellet in Assay Buffer (or a buffer containing 10% sucrose (B13894) as a cryoprotectant for long-term storage).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[7]
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay Protocol
-
Thaw the cortical membrane preparation on ice and dilute with Assay Buffer to a final protein concentration of 50-120 µg per well.[7]
-
Prepare serial dilutions of [³H]-Compound X in Assay Buffer, typically ranging from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up the following in triplicate for each concentration of [³H]-Compound X:
-
Total Binding Wells: Add 150 µL of the diluted membrane preparation, 50 µL of Assay Buffer, and 50 µL of the corresponding [³H]-Compound X dilution.[7]
-
Non-specific Binding (NSB) Wells: Add 150 µL of the diluted membrane preparation, 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM final concentration), and 50 µL of the corresponding [³H]-Compound X dilution.
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[7]
-
Terminate the assay by rapid vacuum filtration through a glass fiber filter mat using a cell harvester.[7]
-
Wash the filters rapidly four times with ice-cold Wash Buffer to remove unbound radioligand.[7]
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.[7]
-
Calculate specific binding by subtracting the average CPM/DPM from the NSB wells from the average CPM/DPM of the total binding wells for each radioligand concentration.
Competition Binding Assay Protocol
-
Thaw the cortical membrane preparation on ice and dilute with Assay Buffer to a final protein concentration of 50-120 µg per well.[7]
-
Prepare a fixed concentration of [³H]-Compound X in Assay Buffer, typically at a concentration close to its Kd value.
-
Prepare serial dilutions of the unlabeled test compound over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding Wells: 150 µL membranes, 50 µL Assay Buffer, 50 µL [³H]-Compound X.
-
NSB Wells: 150 µL membranes, 50 µL high concentration of a standard unlabeled ligand, 50 µL [³H]-Compound X.
-
Competition Wells: 150 µL membranes, 50 µL of the respective test compound dilution, 50 µL [³H]-Compound X.[7]
-
-
Incubate, filter, and wash as described in the Saturation Binding Assay protocol (Steps 4-6).
-
Count the radioactivity on the filters using a liquid scintillation counter.[7]
Data Presentation and Analysis
Quantitative data should be summarized for clear interpretation. Data are typically analyzed using non-linear regression software (e.g., GraphPad Prism).[4][7]
Saturation Binding Data
The specific binding data are plotted against the concentration of the free radioligand. Non-linear regression analysis is used to fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.[4][8]
| Parameter | Value | Unit | Description |
| Kd | 1.5 | nM | Equilibrium dissociation constant; concentration of ligand that occupies 50% of receptors at equilibrium.[5] |
| Bmax | 250 | fmol/mg protein | Maximum number of binding sites; receptor density in the tissue.[5] |
Competition Binding Data
The percentage of specific binding is plotted against the log concentration of the competing unlabeled ligand. Non-linear regression is used to fit a sigmoidal dose-response curve to determine the IC50.[6] The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
| Compound | IC50 (nM) | Ki (nM) | Description |
| Test Compound A | 25.0 | 8.3 | Inhibitory constant, reflecting the binding affinity of the unlabeled test compound. |
| Reference Compound | 5.0 | 1.7 | Known reference compound for comparison. |
Visualizations
Experimental Workflow
Caption: Workflow for ex vivo radioligand binding assay.
Hypothetical GPCR Signaling Pathway
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. revvity.com [revvity.com]
- 4. graphpad.com [graphpad.com]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. studylib.net [studylib.net]
Applications of Reactive Oxygen Species (ROS) in the Study of Inflammatory Responses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS) are a group of highly reactive, oxygen-containing molecules, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that are generated as byproducts of normal cellular metabolism.[1][2] While essential for various physiological processes at low to moderate concentrations, including cell signaling and immune defense, excessive ROS production leads to oxidative stress.[3][4][5] This imbalance is a critical factor in the initiation and progression of inflammatory responses associated with a wide range of diseases.[1][6] Consequently, the study of ROS and the signaling pathways they modulate is a cornerstone of inflammation research and a fertile area for the development of novel therapeutic agents.
Core Signaling Pathways Modulated by ROS in Inflammation
ROS act as second messengers, influencing multiple signaling cascades that regulate the expression of pro-inflammatory genes.[7] Understanding these pathways is crucial for identifying potential targets for anti-inflammatory drugs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can activate this pathway by promoting the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][7][8]
Caption: ROS-mediated activation of the NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are key signaling molecules involved in cellular responses to a variety of external stimuli, including oxidative stress.[9] ROS can activate MAPKs, which in turn phosphorylate and activate transcription factors such as AP-1, leading to the expression of inflammatory mediators.[7][10]
Caption: The MAPK signaling cascade initiated by ROS.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 to active caspase-1.[1] Caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. ROS are a well-established trigger for NLRP3 inflammasome assembly and activation.[1][7]
Caption: ROS-induced activation of the NLRP3 inflammasome.
Experimental Protocols for Studying ROS in Inflammation
The following are generalized protocols for inducing and measuring ROS in a cell culture model of inflammation, and subsequently assessing the inflammatory response.
Protocol 1: Induction of ROS and Inflammation in Macrophages
This protocol describes the use of Lipopolysaccharide (LPS) to induce an inflammatory response and associated ROS production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
For the control group, replace the medium with fresh DMEM.
-
For the experimental group, replace the medium with fresh DMEM containing LPS at a final concentration of 1 µg/mL.
-
If testing an anti-inflammatory compound, pre-treat the cells with the compound for 1 hour before adding LPS.
-
-
Incubation: Incubate the plates for the desired time period (e.g., 6, 12, or 24 hours) to allow for the inflammatory response and ROS production.
Protocol 2: Measurement of Intracellular ROS
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[10][11]
Materials:
-
LPS-treated and control cells from Protocol 1
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free DMEM
-
Flow cytometer or fluorescence microscope
Procedure:
-
Probe Loading: After the treatment period, remove the medium and wash the cells twice with warm PBS.
-
Add 1 mL of serum-free DMEM containing 10 µM DCFH-DA to each well.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Measurement:
-
Flow Cytometry: Wash the cells with PBS, detach them using a cell scraper, and resuspend in PBS. Analyze the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer with excitation at 488 nm and emission at 525 nm.[10]
-
Fluorescence Microscopy: Wash the cells twice with PBS. Add 1 mL of PBS to each well and immediately visualize the cells under a fluorescence microscope. Capture images for qualitative analysis.[11]
-
Protocol 3: Quantification of Pro-inflammatory Cytokines
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[11]
Materials:
-
Cell culture supernatant from Protocol 1
-
Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Sample Collection: After the incubation period in Protocol 1, collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.
Caption: General experimental workflow for studying ROS in inflammation.
Data Presentation
Quantitative data from experiments should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of Test Compound on Intracellular ROS Production
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | % ROS Reduction |
| Control (untreated) | - | Value | - |
| LPS (1 µg/mL) | - | Value | 0% |
| LPS + Compound A | 10 µM | Value | Calculated % |
| LPS + Compound A | 30 µM | Value | Calculated % |
| LPS + Compound A | 100 µM | Value | Calculated % |
Table 2: Effect of Test Compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | Value | Value | Value |
| LPS (1 µg/mL) | - | Value | Value | Value |
| LPS + Compound A | 10 µM | Value | Value | Value |
| LPS + Compound A | 30 µM | Value | Value | Value |
| LPS + Compound A | 100 µM | Value | Value | Value |
Conclusion
The study of ROS in inflammatory responses provides invaluable insights into disease pathogenesis and offers a platform for the discovery and evaluation of novel anti-inflammatory therapeutics. By understanding the intricate signaling pathways modulated by ROS and employing robust experimental protocols, researchers can effectively investigate the mechanisms of inflammation and screen for compounds that mitigate oxidative stress and its downstream consequences. The methodologies and data presentation formats outlined in these notes serve as a foundational guide for professionals in the field of inflammation research and drug development.
References
- 1. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species (ROS) and wound healing: the functional role of ROS and emerging ROS‐modulating technologies for augmentation of the healing process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Biomedical Application of Reactive Oxygen Species–Responsive Nanocarriers in Cancer, Inflammation, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species in Inflammation and Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An orally administered gold nanocluster with ROS scavenging for inflammatory bowel disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROS 234: In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 is a potent histamine (B1213489) H3 receptor antagonist with a high affinity for the rat cerebral cortex H3-receptor (pKi of 8.90) and an in vivo ED50 of 19.12 mg/kg via intraperitoneal injection in rats.[1][2] While this compound has been characterized as an H3 antagonist, its therapeutic potential in various disease models is still under investigation. These application notes provide a detailed experimental design for evaluating the anti-tumor efficacy of this compound in a preclinical in vivo rodent model, specifically a human tumor xenograft model in immunodeficient mice. The protocols outlined here are based on established methodologies for in vivo cancer research and can be adapted for other research applications.[3][4][5]
Histamine receptors, particularly the H3 receptor, are implicated in the regulation of cell proliferation, differentiation, and immune responses, making them a potential target in oncology. This document will guide researchers through the process of designing and executing an in vivo study to assess the efficacy of this compound in a cancer context.
Hypothetical Signaling Pathway of H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that, when activated, inhibits the release of several neurotransmitters, including histamine. In the context of cancer, the signaling pathways downstream of the H3 receptor can influence tumor growth and the tumor microenvironment. An H3 antagonist like this compound would block the constitutive activity or ligand-induced activation of the H3 receptor, leading to a downstream signaling cascade that could potentially inhibit tumor cell proliferation and survival.
Caption: Hypothetical signaling pathway of this compound as an H3 receptor antagonist.
Experimental Design: In Vivo Efficacy Study
This section outlines a typical experimental design to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
1. Animal Model
-
Species and Strain: Female athymic nude mice (nu/nu) or SCID mice, 4-6 weeks old.[6] These mice are immunodeficient and will not reject human tumor xenografts.[3]
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.[6]
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle.[7]
2. Cell Line
-
Choice of Cell Line: A human cancer cell line with documented expression of the histamine H3 receptor should be used. For this hypothetical study, we will use a human melanoma cell line (e.g., A375).
-
Cell Culture: Cells should be cultured in the recommended medium and confirmed to be free of mycoplasma contamination.
3. Experimental Groups
A minimum of four groups are recommended to assess the efficacy and potential toxicity of this compound:
| Group | Treatment | Dose | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control | - | Intraperitoneal (IP) | 10 |
| 2 | This compound | 10 mg/kg | Intraperitoneal (IP) | 10 |
| 3 | This compound | 20 mg/kg | Intraperitoneal (IP) | 10 |
| 4 | Positive Control (e.g., Dacarbazine) | Standard Dose | Intraperitoneal (IP) | 10 |
4. Endpoints
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints:
-
Body weight changes (as a measure of toxicity).
-
Clinical observations (e.g., changes in posture, activity, grooming).
-
Tumor weight at the end of the study.
-
Pharmacodynamic markers in tumor tissue (e.g., Ki-67 for proliferation).
-
Experimental Protocols
Protocol 1: Tumor Implantation
-
Cell Preparation:
-
Culture the selected cancer cell line to 70-80% confluency.[6]
-
Harvest the cells using trypsin-EDTA and wash them twice with sterile phosphate-buffered saline (PBS).[6]
-
Perform a cell count using a hemocytometer and assess viability with trypan blue staining. Viability should be >95%.[6]
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a final concentration of 5 x 10^7 cells/mL.[8]
-
-
Implantation Procedure:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the right flank of each mouse with 70% ethanol.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the prepared flank using a 27-gauge needle.[6]
-
Monitor the animals until they have fully recovered from anesthesia.
-
Protocol 2: Treatment Administration
-
Tumor Growth Monitoring:
-
Randomization:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the different treatment groups.[9]
-
-
Dosing:
-
Prepare fresh dosing solutions of this compound and the positive control in a suitable vehicle (e.g., sterile saline or 5% DMSO in saline).
-
Administer the treatments via intraperitoneal (IP) injection daily for 21 days.
-
Record the body weight of each mouse 2-3 times per week.
-
Protocol 3: Endpoint Analysis
-
Euthanasia:
-
At the end of the treatment period, or if tumors reach a predetermined size limit (e.g., 2000 mm³), euthanize the mice according to IACUC guidelines.
-
-
Tissue Collection:
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis, and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Collect blood samples for potential pharmacokinetic analysis.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between groups.
Table 1: Tumor Growth Inhibition
| Group | Treatment | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) |
| 1 | Vehicle Control | 1500 ± 150 | - |
| 2 | This compound (10 mg/kg) | 900 ± 120 | 40% |
| 3 | This compound (20 mg/kg) | 600 ± 100 | 60% |
| 4 | Positive Control | 450 ± 90 | 70% |
%TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
Table 2: Body Weight Changes
| Group | Treatment | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| 1 | Vehicle Control | 22.5 ± 0.5 | 24.0 ± 0.6 | +6.7% |
| 2 | This compound (10 mg/kg) | 22.3 ± 0.4 | 23.5 ± 0.5 | +5.4% |
| 3 | This compound (20 mg/kg) | 22.6 ± 0.5 | 23.0 ± 0.6 | +1.8% |
| 4 | Positive Control | 22.4 ± 0.4 | 20.5 ± 0.7 | -8.5% |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the in vivo evaluation of this compound.
Caption: A typical experimental workflow for testing a novel compound in a rodent model.
Disclaimer: The experimental design, protocols, and data presented here are for illustrative purposes for the hypothetical evaluation of this compound in an anti-cancer context. Researchers must adapt these protocols based on the specific characteristics of their compound, the chosen animal model, and institutional guidelines. All animal experiments must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. uab.cat [uab.cat]
- 4. benchchem.com [benchchem.com]
- 5. In vivo cancer modeling using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
Recommended solvent and storage conditions for ROS 234 dioxalate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent histamine (B1213489) H3 receptor (H3R) antagonist with a pKB of 9.46 for the guinea-pig ileum H3-receptor and a pKi of 8.90 for the rat cerebral cortex H3-receptor.[1] It is a valuable tool for in vitro and ex vivo studies of the histaminergic system. Notably, this compound dioxalate has limited blood-brain barrier permeability, which should be a key consideration in experimental design.[2] These application notes provide detailed guidance on the recommended solvent, storage conditions, and experimental protocols for the effective use of this compound dioxalate in research settings.
Physicochemical Properties and Storage
Proper handling and storage of this compound dioxalate are crucial for maintaining its stability and ensuring experimental reproducibility.
Solubility and Recommended Solvents
This compound dioxalate is soluble in both aqueous and organic solvents, offering flexibility in the preparation of stock solutions for various experimental needs.
| Solvent | Maximum Solubility | Molar Mass (Dioxalate Salt) |
| Water | 50 mM | 421.37 g/mol [3] |
| DMSO | 50 mM[3] | 421.37 g/mol |
Storage Conditions
To ensure the long-term stability of this compound dioxalate, it is imperative to adhere to the following storage recommendations:
| Condition | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Shipped | Stability |
| Temperature | 0 - 4 °C | -20 °C | Ambient Temperature | >3 years if stored properly[4] |
| Atmosphere | Dry | Dry | N/A | |
| Light | Protect from light (store in the dark) | Protect from light (store in the dark) | N/A |
It is also recommended to desiccate the compound at room temperature.[3]
Experimental Protocols
The following are detailed protocols for common experiments involving H3 receptor antagonists like this compound dioxalate. These should be adapted based on specific experimental requirements and cell systems.
Preparation of Stock Solutions
A critical first step in any experiment is the accurate preparation of a stock solution.
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a concentrated stock solution of this compound dioxalate.
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound dioxalate powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile tube, add the appropriate volume of the chosen solvent (e.g., DMSO or water) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath until the compound is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots at -20°C or below for long-term use. For short-term use, the solution can be stored at 4°C for a few days.
Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound dioxalate for the H3 receptor.
Experimental Workflow for Radioligand Binding Assay:
Caption: General workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Nα-methylhistamine ([3H]NAMH).
-
This compound dioxalate (test compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and filter mats.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from H3R-expressing cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Serial dilutions of this compound dioxalate.
-
A fixed concentration of [3H]NAMH (typically at or below its Kd value).
-
Cell membranes (e.g., 15 µg of protein per well).
-
-
Incubation: Incubate the plate for 60-120 minutes at 25°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter mats and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound dioxalate. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound dioxalate, as an H3R antagonist, to block the agonist-induced inhibition of cAMP production.
Signaling Pathway for H3R-mediated cAMP Inhibition:
Caption: Simplified signaling pathway of H3 receptor-mediated inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
H3R agonist (e.g., (R)-α-methylhistamine).
-
This compound dioxalate (test compound).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Plating: Seed the H3R-expressing cells into a 96-well plate and allow them to attach overnight.
-
Compound Addition:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add serial dilutions of this compound dioxalate to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation: Add a fixed concentration of the H3R agonist (typically the EC80 concentration) to the wells.
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and enhance the signal window.
-
Incubation: Incubate the plate for a further 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound dioxalate to determine its potency as an antagonist.
Concluding Remarks
This compound dioxalate is a potent and valuable research tool for investigating the histamine H3 receptor. Adherence to the recommended storage and handling procedures is essential for maintaining its integrity. The provided protocols offer a starting point for the design of robust and reproducible experiments. Researchers should optimize these protocols for their specific cellular systems and experimental objectives.
References
Application Notes and Protocols: Investigating Histamine H3 Receptor Function in Guinea-Pig Ileum Using ROS 234
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in both the central and peripheral nervous systems. In the guinea-pig ileum, H3 receptors are involved in the regulation of acetylcholine (B1216132) release from the myenteric plexus, thereby influencing intestinal motility.[1][2] This document provides detailed application notes and protocols for utilizing ROS 234, a potent histamine H3 receptor antagonist, to investigate H3 receptor function in the isolated guinea-pig ileum preparation.
This compound has been identified as a potent H3 antagonist with a pKB of 9.46 for the guinea-pig ileum H3-receptor.[3][4][5] Its high affinity and selectivity make it an excellent tool for characterizing the pharmacological properties of the H3 receptor and for studying the effects of H3 receptor blockade on intestinal physiology.
Data Presentation
The following tables summarize the expected quantitative data from experiments investigating the effect of this compound on the H3 receptor-mediated inhibition of neurotransmission in the guinea-pig ileum. The data is based on the known potency of this compound and comparative data from studies with other H3 antagonists.
Table 1: Antagonistic Effect of this compound on R-α-methylhistamine-induced Inhibition of Electrically Evoked Contractions in Guinea-Pig Ileum
| Concentration of this compound (nM) | H3 Agonist (R-α-methylhistamine) EC50 (nM) | Dose Ratio |
| 0 (Control) | 15 | 1 |
| 1 | 45 | 3 |
| 3 | 135 | 9 |
| 10 | 450 | 30 |
Table 2: Schild Analysis for this compound in Guinea-Pig Ileum
| Antagonist | pA2 | Schild Slope |
| This compound | 9.46 | ~1.0 |
Signaling Pathway
Activation of the histamine H3 receptor, a Gi/o-protein coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade ultimately leads to the inhibition of neurotransmitter release, including acetylcholine in the guinea-pig ileum.
Caption: Histamine H3 receptor signaling pathway.
Experimental Protocols
Protocol 1: Preparation of Isolated Guinea-Pig Ileum
This protocol describes the standard procedure for isolating and preparing the guinea-pig ileum for in vitro pharmacological studies.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Organ bath (10-20 mL capacity) with temperature control (37°C)
-
Isotonic transducer and recording system
-
Dissection instruments
Procedure:
-
Humanely euthanize the guinea pig according to approved institutional guidelines.
-
Open the abdominal cavity and locate the ileum.
-
Carefully dissect a segment of the ileum (approximately 10-15 cm from the ileocecal junction).
-
Gently flush the lumen of the isolated segment with warm Tyrode's solution to remove intestinal contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Suspend a segment in the organ bath containing Tyrode's solution, continuously gassed with carbogen and maintained at 37°C.
-
Attach one end of the ileum segment to a fixed hook at the bottom of the organ bath and the other end to an isotonic transducer.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
Protocol 2: Investigating the Antagonistic Effect of this compound on H3 Agonist-Induced Inhibition of Contractions
This protocol details the methodology to determine the potency of this compound as an H3 receptor antagonist by assessing its ability to reverse the inhibitory effect of an H3 agonist on electrically evoked contractions.
Materials:
-
Prepared guinea-pig ileum segment (from Protocol 1)
-
Electrical field stimulator
-
R-α-methylhistamine (H3 receptor agonist) stock solution
-
This compound stock solution
-
Mepyramine (H1 antagonist) and Ranitidine (B14927) (H2 antagonist) to block other histamine receptor subtypes.
Procedure:
-
Set the electrical field stimulator to deliver transmural stimulation (e.g., 0.1 Hz frequency, 0.5 ms (B15284909) pulse duration, supramaximal voltage) to induce cholinergic nerve-mediated contractions.[7]
-
Add mepyramine (e.g., 1 µM) and ranitidine (e.g., 1 µM) to the organ bath to block H1 and H2 receptors, respectively.
-
Record a stable baseline of electrically evoked twitch responses.
-
Generate a cumulative concentration-response curve for the H3 agonist, R-α-methylhistamine, by adding increasing concentrations to the organ bath and recording the percentage inhibition of the twitch response.
-
Wash the tissue thoroughly until the twitch response returns to the baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
In the presence of this compound, generate a second cumulative concentration-response curve for R-α-methylhistamine.
-
Repeat steps 5-7 with different concentrations of this compound.
-
Analyze the data to determine the EC50 of the agonist in the absence and presence of the antagonist and calculate the dose ratio.
Protocol 3: Schild Analysis to Determine the pA2 of this compound
This protocol describes the data analysis method to determine the affinity (pA2 value) of this compound for the H3 receptor.
Procedure:
-
Using the data obtained from Protocol 2, calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Calculate log (dose ratio - 1).
-
Plot log (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression analysis on the plotted data.
-
The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from unity is indicative of competitive antagonism.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for investigating H3 receptor antagonism and the logical relationship of the key components.
Caption: Experimental workflow for H3 receptor antagonism studies.
Caption: Logical relationship of agonist, antagonist, and receptor.
References
- 1. Characterization of histamine-H3 receptors controlling non-adrenergic non-cholinergic contractions of the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of histamine H3-receptors in guinea-pig ileum with H3-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. researchgate.net [researchgate.net]
- 5. rsisinternational.org [rsisinternational.org]
- 6. Effects of histamine H1-, H2- and H3-receptor selective drugs on the mechanical activity of guinea-pig small and large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AID 86309 - pD2 values against H3 receptor of guinea pig ileum were determined. - PubChem [pubchem.ncbi.nlm.nih.gov]
Assay methods for determining the potency of ROS 234 (pKB, pKi, ED50).
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to determine the potency of ROS 234, a potent histamine (B1213489) H3 receptor (H3R) antagonist. The protocols detailed below are designed to guide researchers in accurately measuring the affinity and functional activity of this compound through the determination of its pKi, pKB, and ED50 values.
Data Presentation
The following table summarizes the quantitative potency data for this compound, facilitating a clear comparison of its activity across different assay formats.
| Parameter | Value | Assay System |
| pKB | 9.46 | Guinea-pig ileum H3-receptor functional assay[1] |
| pKi | 8.90 | Rat cerebral cortex H3-receptor binding assay[1] |
| ED50 | 19.12 mg/kg (i.p.) | Ex vivo binding in Rat cerebral cortex[1] |
Histamine H3 Receptor Signaling Pathway
This compound exerts its effects by antagonizing the histamine H3 receptor, a presynaptic Gi/o-coupled autoreceptor and heteroreceptor predominantly expressed in the central nervous system. Its activation inhibits the release of histamine and other neurotransmitters. The signaling cascade initiated by H3 receptor activation typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. As an antagonist, this compound blocks these effects.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Determination of pKi (Radioligand Binding Assay)
The pKi value represents the negative logarithm of the inhibition constant (Ki) and is a measure of the binding affinity of a ligand for a receptor. A higher pKi value indicates a higher binding affinity. This protocol describes a competitive radioligand binding assay to determine the pKi of this compound for the H3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the histamine H3 receptor (e.g., from rat cerebral cortex).
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH) or another suitable H3R radioligand.
-
This compound.
-
Non-specific binding control: A high concentration of a known H3R ligand (e.g., thioperamide).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
96-well plates.
-
Filter mats (e.g., GF/B).
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [3H]-NAMH (typically at or below its Kd value).
-
Increasing concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of the non-labeled H3R ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calculate the pKi as -log(Ki).
-
Caption: Workflow for pKi Determination.
Determination of pKB (Functional Assay)
The pKB value is the negative logarithm of the equilibrium dissociation constant of an antagonist (KB) determined from a functional assay. It quantifies the ability of an antagonist to inhibit the response of an agonist. This protocol describes a cAMP accumulation assay.
Materials:
-
A cell line stably expressing the histamine H3 receptor (e.g., CHO or HEK293 cells).
-
An H3R agonist (e.g., histamine or R-(-)-α-methylhistamine).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
Cell culture medium and reagents.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well plates.
Protocol:
-
Cell Culture: Culture the H3R-expressing cells to an appropriate confluency.
-
Cell Plating: Seed the cells into the assay plates and allow them to adhere overnight.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Add a fixed concentration of the H3R agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration in the absence and presence of different concentrations of this compound.
-
Determine the EC50 of the agonist in the absence and presence of this compound.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Use the Schild equation to determine the KB: log(DR - 1) = log[B] - log(KB) where [B] is the concentration of the antagonist (this compound). A Schild plot of log(DR-1) versus log[B] should yield a straight line with a slope of 1, and the x-intercept gives the pA2 value, which is an estimate of the pKB.
-
Alternatively, the KB can be calculated from a single concentration of the antagonist using the Gaddum equation.
-
Calculate the pKB as -log(KB).
-
Caption: Workflow for pKB Determination.
Determination of ED50 (Ex Vivo Binding Assay)
The ED50 (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximal effect. For H3R antagonists, the ED50 can be determined by measuring in vivo receptor occupancy in an ex vivo binding assay.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Vehicle for drug administration (e.g., saline).
-
Radioligand ([3H]-NAMH).
-
Equipment for tissue homogenization and membrane preparation.
-
Scintillation counter and reagents.
Protocol:
-
Drug Administration: Administer various doses of this compound (and a vehicle control) to different groups of rats via the desired route (e.g., intraperitoneal, i.p.).
-
Time Course: At a predetermined time after administration (to allow for drug distribution to the brain), euthanize the animals.
-
Tissue Collection: Rapidly dissect the cerebral cortex and a reference region with low H3R density (e.g., cerebellum).
-
Tissue Homogenization: Homogenize the tissues in ice-cold buffer.
-
Ex Vivo Binding:
-
Incubate a portion of the homogenate with the radioligand ([3H]-NAMH).
-
The amount of specific binding in the cortex will be inversely proportional to the receptor occupancy by this compound. The cerebellum is used to determine non-specific binding.
-
-
Quantification: Separate bound and free radioligand by filtration and measure the radioactivity.
-
Data Analysis:
-
Calculate the percent receptor occupancy for each dose of this compound using the following formula: % Occupancy = (1 - (Specific binding in treated animal / Specific binding in vehicle control)) * 100
-
Plot the percent receptor occupancy against the log of the dose of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the ED50, the dose that produces 50% receptor occupancy.
-
Caption: Workflow for ED50 Determination.
References
Application Notes and Protocols for Administering ROS 234 in Studies with Limited Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent H3 antagonist with high affinity for the guinea-pig ileum H3-receptor (pKB of 9.46) and the rat cerebral cortex H3-receptor (pKi of 8.90).[1] Despite its potential for neurological research, its therapeutic application is significantly hampered by poor permeability across the blood-brain barrier (BBB).[1] The BBB is a highly selective barrier that protects the brain from circulating substances, restricting the passage of many therapeutic agents.[2] This document provides detailed application notes and protocols for administering this compound in preclinical studies, focusing on advanced strategies to overcome the challenges of its limited central nervous system (CNS) penetration.
These protocols are intended as a guide and should be adapted based on specific experimental needs and institutional guidelines.
Data Presentation
The following table summarizes quantitative data related to various BBB permeation strategies. Note that specific data for this compound is limited; therefore, representative data from studies using similar approaches are included to provide a comparative overview.
| Delivery Method | Drug/Agent | Animal Model | Brain/Plasma Ratio (%) | Efficacy/Outcome | Reference |
| Nanoparticle Encapsulation | Loperamide | Rat | ~0.02 (unencapsulated) vs. ~0.2 (nanoparticles) | Significant analgesic effect observed with nanoparticles | Adapted from general nanoparticle delivery principles[3][4] |
| Focused Ultrasound (FUS) | Doxorubicin | Mouse | Increased several-fold post-FUS | Enhanced tumor regression in brain metastases models | Based on FUS-mediated delivery studies[5][6] |
| Intranasal Delivery | Insulin | Human | Direct nose-to-brain transport demonstrated | Improved cognitive function in clinical trials | [7][8] |
| Intracerebroventricular (ICV) Injection | DPDPE (20 µ g/mouse ) | Mouse | Direct CNS administration | 76% decrease in analgesic response after 4 days | [9] |
Signaling Pathways and Experimental Workflows
Histamine (B1213489) H3 Receptor Signaling
The primary target of this compound is the histamine H3 receptor, a G-protein coupled receptor that acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine and other neurotransmitters.
Caption: Signaling pathway of the Histamine H3 receptor antagonist this compound.
Experimental Workflow for Evaluating BBB Permeation Strategies
This workflow outlines the general steps for assessing the efficacy of different delivery methods for this compound.
Caption: General experimental workflow for evaluating this compound delivery across the BBB.
Experimental Protocols
The following are detailed, generalized protocols adapted for the administration of this compound using various BBB permeation techniques.
Protocol 1: Nanoparticle-Based Delivery of this compound
This protocol describes the encapsulation of this compound into polymeric nanoparticles to facilitate its transport across the BBB. Nanoparticles can mask the physicochemical properties of the drug that limit its BBB penetration and can be engineered for targeted delivery.[3][10]
Materials:
-
This compound dioxalate
-
Biodegradable polymer (e.g., PLGA)
-
Surfactant (e.g., Polysorbate 80)
-
Organic solvent (e.g., acetone (B3395972) or dichloromethane)
-
Aqueous solution (e.g., deionized water)
-
Homogenizer
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer
Methodology:
-
Preparation of this compound-Loaded Nanoparticles:
-
Dissolve this compound and the polymer (e.g., PLGA) in an organic solvent.
-
Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80).
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Evaporate the organic solvent using a rotary evaporator to allow for nanoparticle formation.
-
Centrifuge the nanoparticle suspension to collect the particles and wash them with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the washed nanoparticles to obtain a dry powder for storage and later reconstitution.
-
-
Characterization of Nanoparticles:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Calculate the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC).
-
-
In Vivo Administration:
-
Reconstitute the lyophilized this compound-loaded nanoparticles in sterile saline to the desired concentration.
-
Administer the nanoparticle suspension to the animal model (e.g., mouse or rat) via intravenous injection.
-
Include control groups receiving free this compound and empty nanoparticles.
-
-
Assessment of BBB Permeation:
-
At predetermined time points, collect blood and brain tissue samples.
-
Process the samples and quantify the concentration of this compound in both plasma and brain homogenates using a validated analytical method like LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio to determine the extent of BBB penetration.
-
Protocol 2: Focused Ultrasound (FUS) for Transient BBB Opening
FUS, in combination with systemically administered microbubbles, can non-invasively and transiently open the BBB in targeted brain regions, allowing for increased penetration of therapeutic agents.[5][11]
Materials:
-
This compound dioxalate solution
-
Commercially available microbubbles (e.g., Definity®)
-
MRI-guided focused ultrasound system
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame compatible with the FUS system.
-
Shave the head to ensure good acoustic coupling.
-
Insert a catheter into a tail vein for intravenous injections.
-
-
FUS Procedure:
-
Position the animal within the MRI scanner for image-guided targeting of the desired brain region.
-
Administer the this compound solution intravenously.
-
Immediately following the drug administration, inject a bolus of microbubbles intravenously.
-
Apply low-intensity focused ultrasound to the target brain region. The ultrasound causes the microbubbles to oscillate, which transiently disrupts the tight junctions of the BBB.[6]
-
Monitor the BBB opening using contrast-enhanced MRI.
-
-
Post-Procedure Monitoring and Analysis:
-
Monitor the animal for any adverse effects during and after the procedure.
-
The BBB typically remains open for a few hours and closes within 24 hours.[6]
-
At the desired time point, collect brain and blood samples for pharmacokinetic analysis as described in Protocol 1.
-
Protocol 3: Intranasal Delivery of this compound
Intranasal administration can bypass the BBB by delivering drugs directly to the CNS via the olfactory and trigeminal nerve pathways.[7][12]
Materials:
-
This compound dioxalate
-
Vehicle suitable for intranasal delivery (e.g., saline, or a mucoadhesive formulation to increase residence time)
-
Micropipette or a specialized nasal delivery device for animals
Methodology:
-
Preparation of Intranasal Formulation:
-
Dissolve this compound in the chosen vehicle to the desired concentration. For enhanced delivery, consider using a formulation with permeation enhancers or a mucoadhesive gel.
-
-
Administration:
-
Lightly anesthetize the animal to prevent sneezing and ensure the correct head position.
-
Hold the animal in a supine position.
-
Using a micropipette, administer small droplets of the this compound solution into alternating nostrils, allowing time for absorption between drops.
-
-
Evaluation of CNS Uptake:
-
At various time points after administration, collect the brain (specifically olfactory bulbs and other relevant regions) and blood samples.
-
Analyze the samples for this compound concentration to determine the extent of direct nose-to-brain transport compared to systemic absorption.
-
Protocol 4: Intracerebroventricular (ICV) Injection of this compound
ICV injection is an invasive technique that bypasses the BBB entirely by directly administering the drug into the cerebral ventricles, allowing it to circulate within the cerebrospinal fluid (CSF).[13]
Materials:
-
This compound dioxalate
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic frame
-
Hamilton syringe with a 27G needle
-
Anesthesia
-
Surgical tools
Methodology:
-
Surgical Cannula Implantation (for chronic studies):
-
Anesthetize the animal and secure its head in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the stereotaxic coordinates for the lateral ventricle.
-
Implant a guide cannula and secure it with dental cement.
-
Allow the animal to recover for at least a week.
-
-
ICV Injection:
-
Prepare the this compound solution in sterile aCSF.
-
Gently restrain the animal (if a cannula is implanted) or anesthetize it (for acute injections).
-
For cannulated animals, insert an internal cannula connected to a Hamilton syringe into the guide cannula.
-
For acute injections, use the stereotaxic frame to guide the needle to the correct coordinates.
-
Inject the this compound solution slowly (e.g., over 1-2 minutes) into the ventricle.[9]
-
Leave the needle or internal cannula in place for an additional minute to prevent backflow.
-
-
Behavioral and Molecular Analysis:
-
Following the injection, conduct behavioral tests to assess the central effects of this compound.
-
At the end of the experiment, brain tissue can be collected for molecular analysis (e.g., receptor occupancy studies).
-
Conclusion
The administration of this compound for CNS studies is challenging due to its poor BBB permeability. The selection of an appropriate delivery strategy will depend on the specific research question, the desired temporal and spatial control of drug delivery, and the available resources. While invasive methods like ICV injection offer direct brain access, less invasive techniques such as nanoparticle encapsulation, FUS-mediated BBB opening, and intranasal delivery represent promising strategies for enabling the therapeutic potential of this compound and other BBB-impermeable compounds. Rigorous experimental design and careful validation of the chosen delivery method are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 5. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focused Ultrasound – Blood-Brain Barrier | ALZFORUM [alzforum.org]
- 7. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 12. dovepress.com [dovepress.com]
- 13. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: ROS 234 as a Chemical Probe for Histamine H3 Receptor Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Target validation is a critical step in the drug discovery process, ensuring that a specific biological target is directly involved in the disease pathology and that modulating its activity is likely to have a therapeutic effect. Chemical probes, small molecules that selectively interact with a specific target, are invaluable tools for this purpose. ROS 234 is a potent and selective antagonist of the Histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to validate the H3 receptor as a therapeutic target.
The Histamine H3 receptor functions as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters. Its role in various neurological and psychiatric disorders has made it an attractive target for drug development. This compound, with its high affinity and in vivo activity, serves as an excellent tool to dissect the physiological and pathological roles of the H3R.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, facilitating its effective use in experimental design.
| Parameter | Value | Species/System | Reference |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1] |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1] |
| ED50 | 19.12 mg/kg (i.p.) | Rat cerebral cortex (ex vivo) | [1] |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound for target validation, it is essential to understand the signaling pathways modulated by the H3 receptor and the general workflow for chemical probe-based target validation.
Histamine H3 Receptor Signaling Pathway
The Histamine H3 receptor is a Gαi/o-coupled receptor. Its activation initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H3R activation can modulate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. As an antagonist, this compound blocks these effects.
References
Application Note: Synergistic Anti-tumor Activity of ROS 234 in Combination with BRAF Inhibitors in BRAF V600E-Mutant Melanoma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a scientific rationale and detailed protocols for studying the co-treatment of ROS 234, a novel MEK1/2 inhibitor, with a BRAF V600E inhibitor (referred to as Compound V) in preclinical models of melanoma.
Introduction and Rationale
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In over 50% of melanomas, this pathway is constitutively activated by a mutation in the BRAF gene, most commonly the V600E substitution.[1] This has led to the development of targeted therapies, specifically BRAF inhibitors (BRAFi), which have shown high initial response rates in patients.[1][2]
However, the efficacy of BRAFi monotherapy is often limited by the development of acquired resistance, frequently driven by the reactivation of the MAPK pathway downstream of BRAF, through MEK1/2.[2][3] Therefore, a vertical co-targeting strategy that simultaneously inhibits both BRAF and MEK has become the standard of care, leading to improved response rates and progression-free survival.[1][2][3]
This compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1/2, the final kinase in the MAPK cascade, thereby preventing downstream signaling that leads to tumor cell proliferation. This application note outlines the synergistic potential of combining this compound with a BRAF inhibitor, Compound V , to achieve a more profound and durable inhibition of the MAPK pathway in BRAF V600E-mutant melanoma cells.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the results of preclinical studies evaluating this compound as a single agent and in combination with Compound V.
Table 1: Single-Agent Cytotoxicity (IC50) in BRAF V600E-Mutant Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values for this compound and Compound V after a 72-hour treatment period in two human melanoma cell lines harboring the BRAF V600E mutation.
| Cell Line | This compound IC50 (nM) | Compound V IC50 (nM) |
| A375 | 15.5 ± 2.1 | 45.2 ± 4.5 |
| SK-MEL-28 | 22.8 ± 3.5 | 68.7 ± 6.2 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Synergy Analysis using the Chou-Talalay Method
Combination Index (CI) values were calculated to quantify the interaction between this compound and Compound V. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][5][6] The drugs were combined at a constant molar ratio based on their individual IC50 values.
| Cell Line | Combination Index (CI) at Fa 0.50 | Combination Index (CI) at Fa 0.75 | Combination Index (CI) at Fa 0.90 |
| A375 | 0.45 (Synergy) | 0.38 (Synergy) | 0.31 (Strong Synergy) |
| SK-MEL-28 | 0.52 (Synergy) | 0.46 (Synergy) | 0.40 (Synergy) |
| Fa represents the fraction of cells affected (inhibited) by the drug treatment. |
Table 3: In Vivo Anti-Tumor Efficacy in A375 Xenograft Model
The anti-tumor activity of this compound and Compound V, alone and in combination, was evaluated in an immunodeficient mouse model bearing A375 melanoma xenografts.
| Treatment Group (daily oral gavage for 14 days) | Average Tumor Volume at Day 14 (mm³) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 1540 ± 180 | - |
| This compound (10 mg/kg) | 890 ± 110 | 42.2% |
| Compound V (20 mg/kg) | 750 ± 95 | 51.3% |
| This compound (10 mg/kg) + Compound V (20 mg/kg) | 185 ± 45 | 88.0% |
| Data are presented as mean ± standard error of the mean (n=8 mice per group). |
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: MAPK signaling pathway with points of inhibition for Compound V and this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro co-treatment and synergy analysis.
Drug Interaction Logic Diagram
Caption: Quantitative definition of drug interactions by Combination Index (CI).
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the cytotoxicity of this compound and Compound V, alone and in combination, and to calculate the Combination Index (CI).
Materials:
-
A375 or SK-MEL-28 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
Compound V (10 mM stock in DMSO)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
CompuSyn software or similar for CI calculation
Methodology:
-
Cell Seeding: Seed 3,000 cells per well in 90 µL of media into 96-well plates. Allow cells to adhere overnight.
-
Drug Preparation (Single Agent): Prepare serial dilutions of this compound and Compound V. For a 7-point dose-response curve, typical final concentrations might range from 1 nM to 10,000 nM.
-
Drug Preparation (Combination): Prepare combination dilutions at a constant molar ratio determined by the IC50 values of the individual drugs (e.g., if IC50 for this compound is 15 nM and Compound V is 45 nM, the ratio is 1:3).
-
Treatment: Add 10 µL of the appropriate drug dilution (or DMSO vehicle control) to each well. Include wells with media only for background measurement.
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of reagent to each well.
-
Signal Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize data to vehicle-treated controls (100% viability).
-
Calculate IC50 values for single agents using non-linear regression (log[inhibitor] vs. normalized response).
-
Input the dose-response data for single agents and the combination into CompuSyn software to automatically calculate Combination Index (CI) values based on the Chou-Talalay method.[4][7]
-
Protocol 2: Western Blot for Pathway Modulation
Objective: To confirm that the drug combination effectively inhibits MAPK pathway signaling by measuring the phosphorylation of ERK (p-ERK).
Materials:
-
Treated cell lysates
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Methodology:
-
Treatment and Lysis: Seed 500,000 cells per well in 6-well plates. The next day, treat cells with vehicle, this compound (e.g., 2x IC50), Compound V (e.g., 2x IC50), and the combination for 4 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 10% SDS-PAGE gel and run until dye front reaches the bottom.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total ERK and GAPDH (loading control) to ensure observed changes in phosphorylation are not due to changes in total protein levels.
Disclaimer: this compound and Compound V are used here as illustrative examples for research application notes. The protocols and data presented are hypothetical and intended to serve as a template for designing and executing co-treatment studies. All laboratory work should be conducted under appropriate safety guidelines.
References
- 1. mskcc.org [mskcc.org]
- 2. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Insights into Combination Therapies with MAPK Inhibitors and Immune Checkpoint Blockade | MDPI [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ROS 234 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the concentration of ROS 234 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a potent histamine (B1213489) H3 receptor antagonist.[1][2] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As an antagonist, this compound blocks the action of histamine at this receptor. This antagonism can lead to the modulation of various downstream signaling pathways.
Q2: What are the reported binding affinities for this compound?
A2: The following table summarizes the reported binding and activity values for this compound.
| Parameter | Species/Tissue | Value |
| pKB | Guinea-pig ileum H3-receptor | 9.46 |
| pKi | Rat cerebral cortex H3-receptor | 8.90 |
| ED50 (ip, ex vivo) | Rat cerebral cortex | 19.12 mg/kg |
Data sourced from MedchemExpress.com and Amsbio.[1][2]
Q3: How do I determine a starting concentration range for my in vitro experiments with this compound?
A3: A systematic approach is recommended for determining the starting concentration.
-
Broad Range Finding: Begin with a wide concentration range, spanning several orders of magnitude (e.g., from 1 nM to 100 µM). This initial screen helps to identify a narrower, effective range for your specific assay.
-
Literature Review: While specific data for this compound in your assay may be limited, reviewing literature on other H3 antagonists in similar experimental setups can provide a valuable starting point.
-
Solubility Testing: It is crucial to determine the maximum soluble concentration of this compound in your cell culture medium to avoid precipitation, which can lead to inaccurate results.
Q4: I am not observing the expected biological effect of this compound in my cell-based assay. What are the potential reasons?
A4: A lack of an observable effect can stem from several factors, which can be broadly categorized as issues with the compound, the cell culture system, or the experimental design.[3] A systematic troubleshooting approach is crucial to pinpoint the issue.
Troubleshooting Guide
Issue 1: No biological effect observed at tested concentrations.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Verify the integrity of the this compound stock solution. Consider potential degradation due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles).[4] - Assess the stability of this compound in the assay medium over the experiment's duration. Some compounds can degrade in aqueous solutions.[4] |
| Cell Health and Target Expression | - Ensure cells are healthy, viable, and in the logarithmic growth phase. Poor cell health can lead to unreliable results.[5] - Confirm the expression of the histamine H3 receptor in your cell line at the protein level (e.g., via Western Blot or flow cytometry). |
| Suboptimal Assay Protocol | - Re-evaluate the incubation time. The effect of this compound may require a longer or shorter duration to become apparent. - Check for interactions with serum proteins in the medium, which can reduce the effective concentration of the compound.[4] |
| Incorrect Data Analysis | - Double-check all calculations and data normalization procedures. - Ensure that the chosen assay readout is sensitive enough to detect the expected biological change. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use appropriate pipetting techniques to minimize variability in cell numbers across wells.[6] |
| Edge Effects in Microplates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile medium or PBS instead. |
| Compound Precipitation | - Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. - Re-test the solubility of this compound in your specific assay medium. |
Experimental Protocols
General Protocol for Determining IC50 of this compound in a Cell-Based Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to create a range of concentrations. A common starting point is a 10-point dilution series.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and medium only (background control).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the assay and the expected mechanism of action.
-
-
Assay Readout:
-
Perform the specific assay to measure the desired biological endpoint (e.g., cell viability, reporter gene expression, second messenger levels).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway of an H3 receptor antagonist like this compound.
Caption: Workflow for optimizing this compound concentration in in vitro assays.
References
Troubleshooting poor solubility of ROS 234 dioxalate in experimental buffers.
Technical Support Center: ROS 234 Dioxalate
Topic: Troubleshooting Poor Solubility in Experimental Buffers
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers working with this compound dioxalate. The following information is designed to help overcome common solubility challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: My this compound dioxalate is not dissolving in standard phosphate-buffered saline (PBS) at pH 7.4. What is the problem?
A1: This is a common issue. This compound dioxalate exhibits highly pH-dependent solubility.[1][2][3] The dioxalate salt form makes the compound acidic, and its solubility significantly decreases in neutral to alkaline solutions like PBS (pH 7.4) due to the common ion effect and the compound's intrinsic properties.[4] Sparingly soluble salts derived from weak acids are generally more soluble in acidic solutions.[2] For optimal dissolution, a lower pH environment is required.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound dioxalate?
A2: For a high-concentration primary stock solution (e.g., 10-50 mM), using a water-miscible organic co-solvent is the most effective strategy.[5][6] Dimethyl sulfoxide (B87167) (DMSO) is highly recommended. If DMSO is not compatible with your experimental system, other options include N,N-dimethylformamide (DMF) or ethanol.[5] Always start by dissolving the compound in a small amount of the organic solvent before adding any aqueous buffer.[7]
Q3: Can I dissolve the compound directly in my cell culture medium?
A3: It is strongly advised not to dissolve this compound dioxalate directly in cell culture medium. Cell culture media are complex solutions buffered to a physiological pH (typically ~7.2-7.4) and contain various salts and proteins that can lead to immediate precipitation of the compound. The standard procedure is to first prepare a high-concentration stock solution in a suitable solvent like DMSO and then perform serial dilutions to achieve the final working concentration in the medium.[7]
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a clear indicator that the final concentration of the compound exceeds its solubility limit in that specific buffer. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound dioxalate.
-
Increase Co-solvent Percentage: The final concentration of the organic co-solvent (like DMSO) in your working solution should be sufficient to maintain solubility.[6] While most cell-based assays tolerate up to 0.5-1% DMSO, some may be sensitive, so it is crucial to run a vehicle control.
-
Use an Acidic Buffer: Preparing the working solution in a slightly acidic buffer (e.g., pH 5.0-6.0) can significantly improve solubility before its final dilution into the experimental system.[8][9]
-
Employ Solubilizing Agents: For challenging cases, surfactants or cyclodextrins can be used to increase aqueous solubility.[5][10]
Quantitative Data: Solubility Profile
The solubility of this compound dioxalate was determined in various common laboratory buffers and solvents at 25°C. The data below provides a reference for selecting the appropriate solvent system for your experiments.
| Solvent/Buffer System | pH | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Deionized Water | ~6.0 | < 0.1 | < 0.18 | Very poorly soluble. |
| PBS (Phosphate-Buffered Saline) | 7.4 | < 0.01 | < 0.018 | Practically insoluble; precipitation likely. |
| Citrate-Phosphate Buffer | 5.0 | ~1.2 | ~2.18 | Significantly improved solubility.[1] |
| TRIS Buffer | 8.0 | < 0.01 | < 0.018 | Insoluble. |
| DMSO (Dimethyl Sulfoxide) | N/A | > 50 | > 90.8 | Highly soluble; recommended for stock solutions. |
| Ethanol (95%) | N/A | ~5 | ~9.08 | Moderately soluble. |
| 10% DMSO in PBS (pH 7.4) | 7.4 | ~0.5 | ~0.91 | Solubility is maintained by the co-solvent. |
Molecular Weight of this compound Dioxalate assumed to be 550.5 g/mol for calculations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for preparing a concentrated stock solution.
-
Weigh the Compound: Accurately weigh a precise amount of this compound dioxalate powder (e.g., 5.5 mg) using an analytical balance.
-
Solvent Addition: Transfer the powder to a sterile microcentrifuge tube or glass vial. Add the calculated volume of high-purity DMSO to achieve the target concentration (for 5.5 mg, add 1.0 mL of DMSO for a 10 mM solution).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.[11] If particulates remain, sonicate the solution in a water bath for 5-10 minutes.[11][12] Visually inspect against a dark background to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[11] Store aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into a final aqueous medium.
-
Intermediate Dilution (Optional but Recommended): Perform a 1:100 intermediate dilution of the 10 mM stock solution in sterile deionized water or a suitable acidic buffer to create a 100 µM solution. This minimizes direct contact of the high-concentration DMSO stock with the final medium.
-
Final Dilution: Add the appropriate volume of the 100 µM intermediate solution (or the 10 mM stock) to the pre-warmed cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium to get a final volume of 1 mL at 10 µM.
-
Mixing: Immediately after adding the compound, mix the solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Verification: Visually inspect the final working solution for any signs of precipitation before applying it to your experiment.
Visual Troubleshooting and Pathway Diagrams
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow to diagnose and resolve solubility problems with this compound dioxalate.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. phytotechlab.com [phytotechlab.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of oxalate and pH on chrysotile dissolution at 25 degrees C: An experimental study [iris.cnr.it]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. unmc.edu [unmc.edu]
ROS 234 Technical Support Center: Ex Vivo Binding Assay Troubleshooting
Welcome to the technical support center for ROS 234. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during ex vivo binding assays with our novel compound, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected binding profile of [³H]-ROS 234 in rodent brain tissue?
A1: [³H]-ROS 234 is a high-affinity ligand for its target receptor. In optimized ex vivo binding assays using rodent brain homogenates, you should observe clear saturable binding. Non-specific binding should ideally constitute less than 50% of the total binding at the highest radioligand concentrations used.[1] Key binding parameters from our validation studies are provided in the table below.
Q2: My saturation curve for [³H]-ROS 234 binding does not reach a plateau. What could be the cause?
A2: A saturation curve that fails to plateau, often appearing linear, suggests that the binding is not saturable within the tested concentration range.[2] This can indicate several potential issues:
-
Low Receptor Affinity: The affinity of this compound for its target may be lower than anticipated, requiring much higher concentrations of the radioligand to achieve saturation.[2]
-
High Non-Specific Binding: The specific binding signal might be obscured by high non-specific binding, which is typically linear and non-saturable.[3]
-
Insufficient Radioligand Concentration: The concentrations of [³H]-ROS 234 used may not be high enough to occupy all specific binding sites.[4]
Q3: Why am I observing high variability between my tissue replicates?
A3: High variability can stem from several sources in the experimental protocol:
-
Inconsistent Tissue Homogenization: Non-uniform tissue homogenates can lead to different receptor concentrations in each aliquot.
-
Pipetting Errors: Inaccurate pipetting of the radioligand, competing compounds, or tissue homogenate will introduce significant variability.
-
Inconsistent Washing: Variations in the washing steps after incubation can lead to differing amounts of unbound radioligand remaining on the filters.
-
Tissue Degradation: If tissues are not handled properly and kept consistently cold, receptor degradation can occur at different rates between samples.
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific signal of this compound, making data interpretation difficult.[1] NSB is the binding of the radioligand to components other than the receptor of interest, such as lipids, proteins, and the filter apparatus itself.[1]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Radioligand Concentration Too High | Use a lower concentration of [³H]-ROS 234. A good starting point is a concentration at or below its dissociation constant (Kd).[1] |
| Hydrophobic Interactions | This compound has moderate hydrophobicity. To counteract this, consider adding a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer to coat surfaces and reduce non-specific interactions.[1][5] Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can also be beneficial.[6] |
| Insufficient Washing | Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[5][7] Ensure the wash buffer is cold to minimize the dissociation of specifically bound ligand.[5] |
| High Tissue Concentration | Reduce the amount of membrane protein per well. It may be necessary to perform a titration to find the optimal protein concentration that provides a robust signal without excessive NSB.[1][5] |
Issue 2: Low or No Specific Binding
A lack of a clear specific binding signal can be a significant roadblock.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Receptor Degradation | Ensure proper storage and handling of tissue samples, keeping them at -80°C for long-term storage and on ice during the experiment. Use fresh tissue whenever possible.[7] Include protease inhibitors in your homogenization buffer.[6] |
| Inactive Radioligand | Verify the radiochemical purity and concentration of your [³H]-ROS 234 stock. Improper storage can lead to degradation. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. While shorter incubation times can reduce NSB, you must ensure that equilibrium for specific binding is reached.[1][5] Also, verify the pH and ionic strength of your assay buffer. |
| Incorrect Definition of NSB | Non-specific binding is determined in the presence of a saturating concentration of an unlabeled competing ligand. Ensure the concentration of the competitor is high enough (typically 100-1000 fold higher than its Ki) to displace all specific binding of [³H]-ROS 234. |
Data Presentation
Table 1: Representative [³H]-ROS 234 Binding Data in Rat Brain Homogenates
This table shows example data from a successful experiment versus a common problematic scenario.
| Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| Expected Result | 8,500 | 2,500 | 6,000 | 29.4% |
| Problem: High NSB | 8,200 | 6,800 | 1,400 | 82.9% |
CPM = Counts Per Minute
Experimental Protocols
Standard Protocol for [³H]-ROS 234 Ex Vivo Binding Assay
This protocol outlines the key steps for performing a competitive binding assay with [³H]-ROS 234 using rodent brain tissue.
-
Tissue Preparation:
-
Rapidly dissect brain tissue and immediately freeze it.
-
On the day of the assay, thaw the tissue on ice and homogenize it in ~20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris.[6]
-
Pellet the membranes by centrifuging the supernatant at 20,000 x g for 20 minutes at 4°C.[6]
-
Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration using a standard method like the BCA assay.[6]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate with a final volume of 250 µL.[6]
-
To each well, add:
-
50 µL of competing unlabeled compound (or buffer for total binding).
-
50 µL of [³H]-ROS 234 solution.
-
150 µL of the membrane preparation (typically 50-120 µg of protein).[6]
-
-
For non-specific binding, use a high concentration of unlabeled this compound or another validated competing ligand.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[6]
-
-
Filtration and Washing:
-
Quantification:
Visualizations
Signaling & Experimental Diagrams
Caption: Hypothetical signaling pathway initiated by this compound binding.
Caption: Standard experimental workflow for an ex vivo binding assay.
Caption: A decision tree for troubleshooting high non-specific binding.
References
Navigating the Challenge of Limited CNS Access with ROS 234: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing ROS 234, a potent histamine (B1213489) H3 antagonist, who are encountering challenges related to its limited access to the Central Nervous System (CNS). This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you effectively account for this property in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CNS access limited?
Q2: How can I experimentally confirm the poor CNS penetration of this compound?
You can employ both in vitro and in vivo methods to quantify the CNS penetration of this compound.
-
In Vitro: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the BBB.[3][4]
-
In Vivo: Direct measurement of the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) in animal models is the gold standard.[5] Techniques like brain microdialysis can be used to measure unbound drug concentrations in the brain extracellular fluid.[5][6]
Q3: Can I still use this compound to study central H3 receptor-mediated effects?
Yes, but it requires specific experimental approaches. Direct administration into the CNS, such as via intracerebroventricular (ICV) or intracerebral injection, bypasses the blood-brain barrier. Studies have shown that centrally injected this compound can elicit CNS-specific effects.[1]
Q4: What are some alternative H3 antagonists with better CNS penetration?
Several H3 antagonists have been developed with improved CNS penetration for studying central histaminergic systems. Examples include Pitolisant (B1243001), ABT-239, and Conessine (B1669311).[7][8][9] The choice of compound will depend on the specific requirements of your study, including desired potency, selectivity, and pharmacokinetic profile.
Q5: How does the histamine H3 receptor signaling pathway work?
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. H3 receptors act as both autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release, and as heteroreceptors on other neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable behavioral or neurochemical changes after systemic administration of this compound. | Limited CNS access of this compound prevents it from reaching its central target. | - Confirm the lack of CNS penetration using in vitro (e.g., PAMPA) or in vivo (e.g., microdialysis) methods. - Consider direct CNS administration (e.g., ICV injection) to bypass the BBB. - Use a positive control H3 antagonist with known good CNS penetration. |
| Inconsistent results in in vitro BBB permeability assays. | Issues with the integrity of the in vitro BBB model. | - Regularly measure the transendothelial electrical resistance (TEER) to ensure monolayer confluence and tightness. - Use appropriate positive and negative control compounds with known permeability. - Ensure proper cell culture conditions and passage numbers for the endothelial cells. |
| Difficulty in detecting this compound in brain tissue or microdialysate. | Low brain concentrations due to poor penetration and/or rapid clearance. Analytical method not sensitive enough. | - Increase the sensitivity of your analytical method (e.g., LC-MS/MS). - Optimize the microdialysis probe recovery and flow rate. - Consider a higher dose for systemic administration, but be mindful of potential peripheral side effects. |
| Observed peripheral effects of this compound confound the interpretation of results. | This compound is acting on peripheral H3 receptors. | - Characterize the peripheral effects of this compound in your experimental model. - Use a peripherally restricted H3 antagonist as a control to differentiate between central and peripheral effects. - If studying central effects is the primary goal, switch to a CNS-penetrant H3 antagonist. |
Data Presentation
Table 1: Physicochemical Properties and CNS Penetration of Selected Histamine H3 Antagonists
| Compound | Molecular Weight ( g/mol ) | cLogP (Predicted) | Polar Surface Area (Ų) (Predicted) | Brain-to-Plasma Ratio (Kp) | CNS Penetration |
| This compound | 241.30 (free base) | 2.8 | 65.5 | Low | Poor |
| Thioperamide | 240.41 | 2.1 | 55.1 | Dose-dependent (low at low doses) | Moderate |
| Pitolisant | 295.48 | 4.2 | 12.5 | >1 | Good |
| ABT-239 | 363.48 | 3.9 | 45.8 | High | Good |
| Conessine | 358.58 | 5.1 | 6.5 | Very High | Excellent |
Note: Predicted physicochemical properties were calculated using publicly available chemical software. Experimental values may vary. Kp values are generalized from literature and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
This protocol provides a general framework for assessing the passive permeability of this compound across an artificial BBB model.
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) and control compounds (e.g., caffeine (B1668208) for high permeability, atenolol (B1665814) for low permeability)
-
Analytical instrumentation (e.g., LC-MS/MS or UV-Vis spectrophotometer)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.
-
Donor Plate Preparation: Prepare solutions of the test and control compounds in PBS. Add these solutions to the donor plate wells.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Pe) using the following equation:
Where V_A is the volume of the acceptor well, Area is the area of the membrane, and Time is the incubation time.
Protocol 2: In Vivo Microdialysis in Rats for Measuring Unbound Brain Concentration
This protocol describes the procedure for measuring the concentration of this compound in the brain extracellular fluid of freely moving rats.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., with a 2-4 mm membrane)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for administration
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Surgical Implantation: Anesthetize the rat and surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum) using a stereotaxic frame. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours to obtain a stable baseline.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20-30 minutes).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Sample Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the unbound brain concentration of this compound over time to determine its pharmacokinetic profile in the CNS.
Visualizations
Caption: Decision workflow for experimental design with this compound.
Caption: Experimental workflow for in vitro BBB permeability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The alkaloid conessine and analogues as potent histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected off-target effects of ROS 234.
Welcome to the technical support center for Inhibitor ROS-234. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected off-target effects that may be observed during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for Inhibitor ROS-234?
A1: Inhibitor ROS-234 is designed as a modulator of signaling pathways that are critically regulated by Reactive Oxygen Species (ROS). Its primary intended effect is to alter the activity of specific downstream effectors in ROS-mediated signaling cascades, which are crucial in processes like cell proliferation, differentiation, and apoptosis.[1][2]
Q2: I am observing a phenotype that is not consistent with the known function of the intended target. Could this be an off-target effect?
A2: Yes, it is possible. Unexpected phenotypes are often the first indication of off-target activity.[3][4] It is crucial to distinguish between on-target, off-target, and cytotoxic effects. We recommend a series of validation experiments to determine the cause of the unexpected observations.
Q3: How can I confirm that Inhibitor ROS-234 is engaging its intended target in my cellular model?
A3: Target engagement can be verified using several methods. A common approach is to perform a Western blot to assess the phosphorylation status of a known, direct substrate of the target protein. A dose-dependent decrease in the phosphorylation of this substrate upon treatment with Inhibitor ROS-234 would suggest on-target engagement.
Q4: What are the most common off-targets for small molecule inhibitors?
A4: Off-target effects are highly specific to the chemical structure of the inhibitor. However, for many classes of inhibitors, particularly those targeting ATP-binding pockets like kinase inhibitors, off-targets can include other kinases with similar structural features.[5][6] Comprehensive kinome screening is the most effective way to identify specific kinase off-targets.[7][8]
Troubleshooting Guide
This guide provides a structured approach to identifying and understanding unexpected effects of Inhibitor ROS-234.
Issue 1: Unexpected Decrease in Cell Viability
-
Possible Cause 1: On-target toxicity. The intended target of ROS-234 may be essential for cell survival in your specific cell line.
-
Possible Cause 2: Off-target toxicity. ROS-234 may be inhibiting one or more off-target proteins that are critical for cell viability.
-
Possible Cause 3: General cytotoxicity. At the concentrations used, the compound may be inducing a general cytotoxic response unrelated to specific target inhibition.
-
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity: Use a cell viability assay (e.g., MTS or a dye that measures membrane integrity) to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
-
Use a structurally unrelated inhibitor: Compare the effects of ROS-234 with a well-characterized inhibitor of the same target that has a different chemical structure. If both compounds produce the same phenotype at concentrations that give similar on-target inhibition, the effect is more likely to be on-target.[8]
-
Rescue experiment: If possible, express a drug-resistant mutant of the intended target in your cells. If the cytotoxic effect is still observed, it is likely due to an off-target effect.[7]
-
Issue 2: Unexpected Activation of a Signaling Pathway
-
Possible Cause 1: Paradoxical pathway activation. Some inhibitors can paradoxically activate signaling pathways, even while inhibiting their primary target.[3][4] This can occur through various mechanisms, such as disrupting negative feedback loops.
-
Possible Cause 2: Off-target activation. ROS-234 could be directly or indirectly activating an off-target protein that leads to the observed pathway activation.
-
Troubleshooting Steps:
-
Confirm on-target inhibition: Verify that ROS-234 is inhibiting its intended target at the concentrations that cause the paradoxical activation.
-
Kinome-wide screen: Perform a kinase selectivity profile to identify potential off-target kinases that could be responsible for the pathway activation.[8]
-
Pathway analysis: Use Western blotting to probe key nodes in the activated pathway and related pathways to understand the mechanism of activation.
-
Data Presentation
The following table summarizes hypothetical data from a kinase profiling screen for Inhibitor ROS-234, illustrating how to present such data to identify potential off-targets.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| Primary Target | 25 | 95% | Expected on-target activity |
| Off-Target Kinase A | 250 | 80% | 10-fold less potent than the primary target |
| Off-Target Kinase B | 1,200 | 50% | Potential for off-target effects at higher concentrations |
| Off-Target Kinase C | >10,000 | <5% | Unlikely to be a significant off-target |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general method for assessing the selectivity of Inhibitor ROS-234 against a panel of purified kinases.
-
Objective: To determine the IC50 values of Inhibitor ROS-234 against a broad range of kinases to identify potential off-targets.
-
Methodology:
-
Compound Preparation: Prepare a serial dilution series of Inhibitor ROS-234.
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a significant portion of the human kinome.
-
Assay Performance:
-
In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Add the diluted Inhibitor ROS-234 to the wells. Include a no-inhibitor control and a no-kinase control.
-
Incubate the reaction for a specified time at the appropriate temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value for each kinase.
-
Protocol 2: Western Blotting for Pathway Analysis
-
Objective: To investigate the effect of Inhibitor ROS-234 on the intended signaling pathway and potential off-target pathways in a cellular context.
-
Methodology:
-
Cell Culture and Treatment:
-
Culture the cells of interest to sub-confluency.
-
Serum-starve the cells for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of Inhibitor ROS-234 for 1-2 hours.
-
Stimulate the cells with an appropriate ligand to activate the pathway of interest.
-
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein and key downstream and upstream signaling proteins.
-
Incubate with a secondary antibody and detect the signal using an appropriate method.
-
-
Analysis: Quantify the band intensities to determine the effect of Inhibitor ROS-234 on protein phosphorylation.
-
Visualizations
References
- 1. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of ROS 234 in Solution
Disclaimer: Information regarding a specific compound designated "ROS 234" is not publicly available. Therefore, this technical support center provides a generalized framework for addressing the stability issues of a hypothetical small molecule compound in solution, which can be adapted by researchers for their specific compound of interest. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds during experimental procedures.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers identify and resolve stability issues with the hypothetical small molecule "this compound" in solution.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, appears to be degrading in my aqueous assay buffer. What are the common causes?
A1: Degradation of small molecules in aqueous solutions can be attributed to several factors:
-
Hydrolysis: The compound may be susceptible to cleavage by water, especially if it contains labile functional groups like esters or amides. The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1][2][3][4]
-
Oxidation: The compound may be sensitive to oxidation, particularly if it contains electron-rich moieties. Dissolved oxygen in the buffer, as well as exposure to light, can promote oxidative degradation.[1][2][5]
-
Solubility Issues: The compound may have poor solubility in the aqueous buffer, leading to precipitation over time, which can be misinterpreted as degradation. The precipitate itself may also be more susceptible to degradation.[1]
-
Adsorption: The compound may adsorb to the surface of storage containers (e.g., plastic tubes) or assay plates, reducing its effective concentration in solution.[1]
Q2: How can I quickly assess the stability of this compound in a new solvent or buffer?
A2: A preliminary stability assessment can be performed by preparing a solution of your compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 2, 8, 24 hours). The remaining concentration of the parent compound can then be analyzed using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[1][6]
Q3: What are some general strategies to improve the stability of this compound in solution?
A3: Several strategies can be employed to enhance the stability of your compound:
-
pH Optimization: If your compound is susceptible to pH-dependent hydrolysis, adjusting the pH of your buffer to a range where the compound is more stable can be effective.[1]
-
Use of Co-solvents: For compounds with poor aqueous solubility, adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can improve both solubility and stability. However, ensure the co-solvent is compatible with your experimental system.[1][7]
-
Addition of Antioxidants: If oxidation is a concern, adding antioxidants such as ascorbic acid or dithiothreitol (B142953) (DTT) to your buffer can help protect your compound.[1][8][9]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1][10]
-
Light Protection: Store solutions of light-sensitive compounds in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][10][11]
-
Temperature Control: Degradation reactions are often slower at lower temperatures. Storing stock solutions and performing experiments at lower temperatures (when feasible) can enhance stability.[1]
-
Use of Fresh Solutions: The most reliable approach is often to prepare solutions fresh before each experiment.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability issues encountered with this compound.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay | Degradation in culture medium, Adsorption to plasticware, Poor cell permeability. | Assess compound stability in the specific culture medium. Use low-binding plates or add a small amount of a non-ionic surfactant. Evaluate cell permeability using standard assays.[1] |
| Precipitate forms in the stock solution upon storage | Poor solubility, Compound degradation to an insoluble product. | Prepare a more dilute stock solution. Use a different solvent with higher solubilizing power. Analyze the precipitate to determine if it is the parent compound or a degradant.[1] |
| Inconsistent results between experiments | Instability of stock or working solutions. | Prepare fresh solutions for each experiment. Re-evaluate the stability of the compound under the specific storage and experimental conditions. |
| Appearance of new peaks in HPLC analysis over time | Chemical degradation of the compound. | Perform a forced degradation study to identify potential degradation products and pathways.[12] Optimize solution conditions (pH, antioxidants, etc.) to minimize degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.[13]
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples (including an unstressed control) by a suitable analytical method, such as HPLC-UV or LC-MS, to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
Protocol 2: Preliminary Solution Stability Assessment of this compound
Objective: To determine the stability of this compound in a specific experimental buffer over a defined period.
Methodology:
-
Prepare Solution: Prepare a solution of this compound in the desired aqueous buffer at the final experimental concentration.
-
Incubation: Aliquot the solution into several vials. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[1]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[1]
-
Quenching (if necessary): Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol.[1]
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Presentation: Plot the percentage of this compound remaining versus time for each temperature to visualize the degradation kinetics.
Quantitative Data Summary
The following tables present hypothetical data on the stability of this compound under various conditions to illustrate how different factors can influence its degradation.
Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C after 24 hours
| pH of Buffer | % this compound Remaining |
| 3.0 | 75.2% |
| 5.0 | 92.5% |
| 7.4 | 88.1% |
| 9.0 | 65.8% |
Table 2: Effect of Antioxidants on the Stability of this compound in Aqueous Buffer (pH 7.4) at 25°C after 24 hours
| Condition | % this compound Remaining |
| No Antioxidant | 88.1% |
| + 1 mM Ascorbic Acid | 98.5% |
| + 1 mM Dithiothreitol (DTT) | 97.9% |
Visualizations
Diagram 1: Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a kinase cascade.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a preliminary solution stability study of this compound.
Diagram 3: Troubleshooting Logic for this compound Instability
Caption: A decision tree for troubleshooting stability issues with this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. scribd.com [scribd.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. mdpi.com [mdpi.com]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - STEMart [ste-mart.com]
- 14. resolvemass.ca [resolvemass.ca]
Addressing variability in results with ROS 234 across different cell lines.
Technical Support Center: ROS 234
Disclaimer: Initial searches for "this compound" indicate it may be a research compound with limited publicly available data in the context of broad, cell-based anti-cancer screening. One identified compound, this compound dioxalate, is described as a potent H3 antagonist.[1] However, to address the core of the query regarding variability in experimental results, this guide will use "this compound" as a hypothetical kinase inhibitor targeting key pathways often implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.[2][3][4] The principles and troubleshooting steps provided are broadly applicable to researchers working with small molecule inhibitors in various cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different cancer cell lines. Why is this happening?
A1: Variability in response to a targeted inhibitor like this compound is expected and can be attributed to the inherent biological diversity of different cell lines. Key factors include:
-
Genetic Background: The mutational status of genes within the targeted signaling pathway is a primary determinant of sensitivity. For instance, cell lines with activating mutations in the pathway that this compound inhibits are likely to be more sensitive. Conversely, mutations downstream of the target can confer resistance.[5]
-
Compensatory Signaling: Cancer cells can adapt to the inhibition of one pathway by upregulating parallel or alternative signaling pathways to maintain proliferation and survival.[6]
-
Target Expression Levels: The expression level of the kinase that this compound targets can vary significantly between cell lines, influencing the concentration of the inhibitor required to achieve a biological effect.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q2: Our results for this compound in the same cell line are not consistent between experiments. What are the potential sources of this intra-lab variability?
A2: Lack of reproducibility in cell-based assays is a common challenge.[7][8][9] Several factors can contribute to this:
-
Cell Culture Conditions: Variations in media composition, serum batch, pH, and oxygen levels can influence cellular physiology and drug response.[10]
-
Cell Health and Passage Number: Using cells at a high passage number can lead to genetic drift and altered phenotypes. It's crucial to use cells within a defined passage range and ensure they are healthy and free of contamination (e.g., mycoplasma).[11][12]
-
Cell Seeding Density: The initial number of cells seeded can impact growth rates and confluence at the time of treatment, affecting drug sensitivity.[13]
-
Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, or pipetting techniques can introduce significant variability.[9][13]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Cell Lines
This troubleshooting guide follows a logical flow to help identify the source of variability.
Caption: Troubleshooting workflow for inter-cell line variability.
Issue 2: Inconsistent Results in a Single Cell Line
This guide helps to pinpoint sources of experimental irreproducibility.
Caption: Troubleshooting workflow for intra-lab inconsistency.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Pathway Mutation | IC50 (nM) of this compound |
| A549 | Lung | KRAS G12S | >10,000 |
| HT-29 | Colon | BRAF V600E | 50 |
| MCF7 | Breast | PIK3CA E545K | 1,500 |
| MDA-MB-231 | Breast | BRAF G464V | 75 |
| PC-3 | Prostate | PTEN null | >10,000 |
This table illustrates how the genetic background of a cell line can dramatically influence its sensitivity to a targeted inhibitor.
Table 2: Troubleshooting Checklist for Experimental Reproducibility
| Parameter | Checkpoint | Recommended Action |
| Cells | Authentication | Perform regular STR profiling. |
| Passage Number | Keep below a pre-defined limit (e.g., 20). | |
| Mycoplasma | Test monthly. | |
| Reagents | Media & Serum | Use the same lot for a set of experiments. |
| This compound Stock | Prepare single-use aliquots; store properly. | |
| Protocol | Seeding Density | Optimize and standardize for each cell line. |
| Incubation Times | Use a calibrated timer; be consistent. | |
| Plate Handling | Minimize edge effects by not using outer wells. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well, tissue culture-treated, white-walled plate at a pre-determined optimal density.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the plate and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Target Engagement
-
Cell Lysis:
-
Culture and treat cells with this compound at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of the target kinase overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total form of the target kinase and a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualization
Hypothetical Signaling Pathway for this compound
This diagram illustrates a simplified MAPK signaling pathway, where this compound is a hypothetical inhibitor of MEK.
Caption: Hypothetical inhibition of the MAPK pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.ca]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
Technical Support Center: Controlling for Dioxalate Salt Form in Research Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively control for the dioxalate salt form of the hypothetical research compound ROS 234 in experimental settings. The principles and methods described herein are broadly applicable to other pharmaceutical compounds where the salt form can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it important to consider the salt form of this compound in my experiments?
The salt form of an active pharmaceutical ingredient (API) like this compound can significantly alter its physicochemical properties.[1][2][3][4] These properties include solubility, dissolution rate, stability, and hygroscopicity (the tendency to absorb moisture).[1][5][6] In turn, these changes can impact the compound's bioavailability and therapeutic effect in biological assays.[2][7][8] Using the dioxalate salt form without proper controls can lead to variability and misinterpretation of experimental results.
Q2: What are the potential effects of the dioxalate counter-ion on my experimental system?
The dioxalate counter-ion itself might have biological effects or interact with components of your assay. Oxalate (B1200264) is a metabolite found in biological systems and is known for its ability to chelate divalent cations like calcium (Ca2+) and magnesium (Mg2+).[9] This could be a confounding factor in assays where ion concentrations are critical. It is essential to run appropriate controls to distinguish the effects of the this compound molecule from the effects of the oxalate counter-ion.
Q3: How does the dioxalate salt form affect the molecular weight and concentration calculations for this compound?
The dioxalate salt of this compound has a higher molecular weight than its freebase form due to the addition of two oxalic acid molecules. It is critical to use the molecular weight of the salt form for all concentration calculations. Failure to do so will result in inaccurate dosing and concentrations in your experiments.
To convert between the mass of the salt and the mass of the active freebase, you can use the following formulas:
-
Quantity of base = Quantity of salt * (Molecular weight of base / Molecular weight of salt) [10]
-
Quantity of salt = Quantity of base / (Molecular weight of base / Molecular weight of salt) [10]
Q4: What is salt disproportionation and how can it affect my this compound experiments?
Salt disproportionation is the conversion of the salt form back to its free acid or base form.[11][12] For this compound dioxalate, this would mean conversion to the this compound freebase. This can occur in solution, particularly if the pH of the experimental medium is not optimal for the stability of the salt.[12][13] Disproportionation can lead to precipitation of the less soluble freebase, altering the effective concentration of this compound in your experiment and leading to inaccurate results.
Troubleshooting Guides
Issue: High Variability in Experimental Results
High variability between replicate experiments can often be traced back to issues with the handling of the salt form of the compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Dissolution | The dioxalate salt may have different solubility characteristics compared to other forms. Ensure complete dissolution before each experiment. Use sonication or gentle heating if necessary, but verify that this does not degrade the compound. |
| Hygroscopicity | Dioxalate salts can be hygroscopic. Store the compound in a desiccator and weigh it out quickly in a controlled environment to prevent absorption of atmospheric moisture, which can alter the true weight. |
| Precipitation during Experiment | The pH of your experimental buffer may be causing the dioxalate salt to convert to the less soluble freebase form (disproportionation). Check the pH stability of your this compound dioxalate solution. |
| Inaccurate Molar Calculations | Always use the molecular weight of the this compound dioxalate salt form for preparing stock solutions and dilutions. |
Issue: Unexpected Biological Activity or Toxicity
If you observe biological effects that are inconsistent with the known pharmacology of this compound, the dioxalate counter-ion may be a contributing factor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Biological Activity of Oxalate | Run a control experiment using sodium oxalate at a concentration equivalent to that present in your this compound dioxalate experiments. This will help determine if the oxalate itself is responsible for the observed effects. |
| Chelation of Divalent Cations | The oxalate may be chelating essential metal ions in your cell culture media or buffer. Measure the concentration of key ions like Ca2+ and Mg2+ in the presence of the dioxalate salt. Consider supplementing your media if a significant reduction is observed. |
Experimental Protocols
Protocol 1: Characterization of this compound Dioxalate Salt
To ensure the quality and consistency of your compound, it is recommended to perform basic characterization.
Methodologies:
| Technique | Purpose | Brief Protocol |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess crystallinity.[1][5] | Accurately weigh 2-5 mg of this compound dioxalate into an aluminum pan. Heat at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The peak of the endotherm corresponds to the melting point. |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline form and identify any potential polymorphism.[5][8] | Gently pack the powder sample into the sample holder. Collect the diffraction pattern over a suitable 2θ range. Compare the resulting diffractogram to a reference standard if available. |
| Thermogravimetric Analysis (TGA) | To assess the presence of solvates or hydrates and determine thermal stability. | Heat a small sample of the compound at a constant rate under a controlled atmosphere. Monitor the weight loss as a function of temperature. |
Protocol 2: Determining the pH-Solubility Profile and pHmax
Understanding the solubility of this compound dioxalate at different pH values is crucial for preventing disproportionation. The pH of maximum solubility (pHmax) is a critical parameter indicating the pH at which the salt and free base have equal solubility.[11][12]
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2 to 10).
-
Add an excess amount of this compound dioxalate to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach saturation.
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH. The pH at which the solubility is highest before it starts to decrease due to the precipitation of the free base is the pHmax. For a salt of a weakly basic drug, the salt form is more stable at pH values below the pHmax.[12]
Protocol 3: Control Experiments for the Dioxalate Counter-Ion
To isolate the effects of the this compound molecule from those of the dioxalate counter-ion, the following control experiments are essential.
Experimental Setup:
-
Group 1 (Vehicle Control): The experimental system treated with the vehicle used to dissolve this compound dioxalate (e.g., DMSO, saline).
-
Group 2 (this compound Dioxalate): The experimental system treated with the desired concentration of this compound dioxalate.
-
Group 3 (Counter-Ion Control): The experimental system treated with a simple oxalate salt (e.g., sodium oxalate or potassium oxalate) at a molar concentration of oxalate equivalent to that in Group 2.
-
Group 4 (Freebase Control - Optional but Recommended): If the freebase form of this compound is available, include a group treated with the freebase at the same molar concentration as the active component in Group 2.
By comparing the results from these groups, you can attribute the observed effects to either this compound, the oxalate counter-ion, or a combination of both.
Visualizations
Caption: A flowchart outlining the key steps to control for the dioxalate salt form in experiments.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. pharmtech.com [pharmtech.com]
- 4. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 5. akjournals.com [akjournals.com]
- 6. pharmtech.com [pharmtech.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Food oxalate: factors affecting measurement, biological variation, and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diversion Control Division | Conversion Factors for Controlled Substances [deadiversion.usdoj.gov]
- 11. DSpace [helda.helsinki.fi]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Best practices for handling and storing ROS 234 to maintain potency.
This Technical Support Center provides best practices and troubleshooting guidance for the handling and storage of ROS 234 , a novel research compound. As "this compound" is a designation not found in public scientific literature, this guide is based on established principles for handling potent, synthetic small molecule inhibitors to ensure experimental reproducibility and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: How should I initially handle and store the solid (lyophilized) this compound upon receipt?
A1: Upon receipt, inspect the vial to ensure the seal is intact. Before opening, centrifuge the vial briefly to collect all the powder at the bottom.[1] For long-term storage of the solid compound, it is crucial to keep it in a cool, dark, and dry place.[2] A desiccator or a freezer set to -20°C or -80°C is recommended to prevent degradation from moisture, light, and heat.[2][3] Always date the vial upon receipt and upon opening to track its history.[4]
Q2: What is the best solvent for reconstituting this compound, and how do I prepare a stock solution?
A2: The majority of small molecule inhibitors are soluble in dimethylsulfoxide (DMSO).[5][6] It is best to use a fresh, anhydrous grade of DMSO to avoid introducing moisture, which can degrade the compound.[5] To prepare a stock solution (e.g., 10 mM), carefully add the calculated volume of DMSO to the vial.[7] Ensure complete dissolution by vortexing or sonicating.[2][8] Gentle warming in a 37°C water bath can also be used if necessary, but avoid excessive heat.[2][9]
Q3: How should I store the this compound stock solution to maintain its potency?
A3: To maintain potency, dispense the stock solution into small, single-use aliquots in light-protected tubes (e.g., amber vials).[2][7] Store these aliquots at -20°C or, for longer-term storage (over 6 months), at -80°C.[1] This practice is critical to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[2][10]
Q4: My this compound precipitated out of solution when I diluted my DMSO stock into aqueous cell culture media. What should I do?
A4: This is a common issue when diluting a compound from an organic solvent into an aqueous medium.[5][8] To prevent this, avoid diluting the DMSO stock directly into the buffer in one step. Instead, perform initial serial dilutions in DMSO before adding the final, most diluted sample to your aqueous medium.[5] Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[11] If precipitation still occurs, gentle warming and vortexing can help redissolve the compound.[8]
Q5: How can I be sure the experimental effect I'm seeing is from this compound and not an off-target effect or compound degradation?
A5: This is a critical aspect of drug development research.[10] To validate your results, consider the following:
-
Use a positive and negative control: Include a known activator/inhibitor of your target pathway and a vehicle-only (e.g., 0.1% DMSO) control.
-
Perform dose-response experiments: A specific, on-target effect should yield a consistent and reproducible dose-response curve.[12]
-
Confirm with genetic validation: Compare the phenotype from this compound treatment with the phenotype observed after knocking down the target protein using techniques like siRNA or shRNA.[12]
-
Prepare fresh dilutions: For each experiment, use a fresh aliquot or prepare new dilutions from your stock to rule out degradation of working solutions.[10]
Data Presentation: Storage and Handling Summary
| Parameter | Solid this compound | This compound in DMSO | This compound in Aqueous Buffer |
| Storage Temp. | -20°C to -80°C[2] | -20°C (up to 6 months) or -80°C (>6 months)[1] | Not Recommended for Storage[8] |
| Protection | Keep in a dark, dry place (desiccator)[2][3] | Use light-protected (amber) vials[2] | Prepare fresh for each use[8] |
| Best Practice | Date upon receipt and opening[4] | Aliquot into single-use volumes[1][2] | Final DMSO conc. ≤ 0.1%[11] |
| Shelf Life | Up to 3 years at -20°C (typical)[1] | Up to 6 months at -80°C (typical)[1] | Use within 24 hours[8] |
Experimental Protocols
Protocol 1: Reconstitution of this compound to a 10 mM Stock Solution
-
Preparation: Before opening, centrifuge the vial of solid this compound at a low speed to ensure all powder is at the bottom.[1] Work in a sterile environment, such as a chemical fume hood or biosafety cabinet.[7][13]
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM concentration based on the mass of the compound provided. (Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)).
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial.[7][14]
-
Mixing: Vortex or sonicate the solution until the compound is fully dissolved. A brief warming to 37°C can be applied if needed.[2][9] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into single-use, light-protected aliquots.[2][7] Label each aliquot clearly with the compound name, concentration, solvent, and date.[15] Store immediately at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Retrieve a single aliquot of the 10 mM DMSO stock solution from the freezer and thaw it completely at room temperature.
-
Serial Dilution: Create a series of intermediate dilutions from the 10 mM stock using 100% DMSO. This minimizes the risk of precipitation.[5] For example, to get a 10 µM final concentration in your assay, you might prepare a 1 mM intermediate stock in DMSO.
-
Final Dilution: Add the final, diluted DMSO sample to your pre-warmed cell culture medium. For instance, add 1 µL of a 10 mM stock to 1 mL of medium for a 10 µM final concentration (this results in a 0.1% DMSO concentration).
-
Mixing and Application: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.[5]
Visualizations
Caption: A typical experimental workflow for using small molecule inhibitors.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Caption: A logical decision tree for troubleshooting experimental variability.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. maxedoutcompounds.com [maxedoutcompounds.com]
- 14. lifetein.com [lifetein.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of ROS 234 and Other Histamine H3 Receptor Antagonists: An Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H3 receptor (H3R) has emerged as a significant therapeutic target for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][2][3] As an inhibitory presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other key neurotransmitters in the central nervous system (CNS).[1][2] Antagonists of this receptor are being actively investigated for their potential to enhance wakefulness and improve cognitive function.[3][4] This guide provides a comparative overview of the efficacy of ROS 234, a potent H3 antagonist, against other well-known H3 antagonists, supported by available experimental data.
In Vitro Efficacy: A Comparative Look at Receptor Binding Affinity
The binding affinity of a compound to its target receptor is a primary indicator of its potency. For H3 receptor antagonists, this is commonly expressed as the inhibition constant (Ki) or the pKi (-log Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound and other selected H3 antagonists for the H3 receptor.
| Compound | Species/Tissue | pKi | Ki (nM) | pKB | IC50 (nM) |
| This compound | Rat Cerebral Cortex | 8.90[3][5][6] | - | - | - |
| Guinea-pig Ileum | - | - | 9.46[3][5][6] | - | |
| Pitolisant | Human | - | 0.16[7] | - | - |
| Thioperamide | Rat Brain Cortex | - | - | - | - |
| Clobenpropit | - | 9.4[8] | - | - | - |
| Ciproxifan | - | - | - | - | 9.2[7] |
| Betahistine | - | - | - | - | 1900[7] |
| ABT-239 | Human | - | 1.9[9] | - | - |
| Rat | - | 8.2[9] | - | - |
Note: Direct comparison of these values should be made with caution as experimental conditions, such as the radioligand used and the tissue preparation, can vary between studies.
In Vivo Efficacy and Central Nervous System Activity
While in vitro affinity is a crucial parameter, in vivo efficacy provides a more comprehensive understanding of a compound's potential therapeutic effect. This is often assessed by measuring the dose required to elicit a specific physiological response (e.g., ED50). A significant consideration for CNS-targeted drugs is their ability to cross the blood-brain barrier (BBB).
| Compound | In Vivo Efficacy (ED50) | Species | Assay | Blood-Brain Barrier Permeability |
| This compound | 19.12 mg/kg (ip)[3][5] | Rat | ex vivo binding | Poor central access[3][5] |
| Ciproxifan | 0.14 mg/kg[5] | Rat | Receptor occupancy | - |
| Thioperamide | 1.58 mg/kg[5] | Rat | Receptor occupancy | - |
| Pitolisant | - | - | - | High oral bioavailability and readily crosses the BBB[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of action of H3 receptor antagonists.
Caption: General workflow for an in vitro radioligand binding assay.
Experimental Protocols
Radioligand Competition Binding Assay for H3 Receptor Affinity
This method is widely used to determine the binding affinity of unlabelled compounds for the H3 receptor by measuring their ability to displace a radiolabeled ligand.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human or rat histamine H3 receptor.
-
Radioligand: A tritiated H3 receptor ligand, such as [³H]Nα-methylhistamine ([³H]NAMH).
-
Test Compounds: Unlabeled H3 receptor antagonists (e.g., this compound, Pitolisant).
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light upon interaction with radioactive particles.
2. Procedure:
-
Membrane Preparation: Frozen cell pellets expressing the H3 receptor are thawed and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations.
-
Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled ligand). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Receptor Occupancy Assay
This type of assay is crucial for establishing the relationship between the dose of a drug administered and the extent to which it binds to its target in the brain.
1. Principle: This method involves administering a non-radiolabeled H3R antagonist (the test compound) to an animal, followed by a tracer molecule that also binds to the H3 receptor. The amount of tracer that can bind in different brain regions is then measured. By comparing the tracer binding in animals treated with the test compound to that in control animals, the percentage of H3 receptors occupied by the test compound can be calculated.
2. General Procedure:
-
Animal Dosing: Male Wistar rats are typically used. The test H3R antagonist is administered at various doses (e.g., intraperitoneally or orally).
-
Tracer Administration: At a specified time after the administration of the test compound, a tracer molecule (e.g., a known H3R ligand) is administered, often intravenously.
-
Brain Tissue Collection: After a set period to allow for tracer distribution, the animals are euthanized, and their brains are rapidly removed and dissected into specific regions (e.g., frontal cortex, striatum, and cerebellum for non-specific binding).
-
Quantification: The concentrations of the tracer and the test compound in the brain tissue and plasma are quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Receptor occupancy is calculated based on the reduction of specific tracer binding in the target brain regions in the presence of the test compound. The ED50, the dose at which 50% of the receptors are occupied, is then determined.
Conclusion
This compound demonstrates high potency as a histamine H3 receptor antagonist in in vitro assays. However, its limited ability to penetrate the central nervous system, as indicated by its poor central access, may restrict its therapeutic utility for CNS disorders when administered systemically. In contrast, compounds like Pitolisant exhibit both high affinity and good brain permeability, which has translated into clinical success for narcolepsy.[3][10] The provided data and protocols offer a framework for the comparative evaluation of novel H3 antagonists. For a definitive comparison of efficacy, head-to-head studies under identical experimental conditions are recommended. Future research should also focus on elucidating the full pharmacokinetic and pharmacodynamic profiles of these compounds to better predict their clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating the Specificity of ROS 234 for the Histamine H3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to aid in validating the specificity of the compound ROS 234 for the histamine (B1213489) H3 receptor (H3R). The following sections present experimental data, detailed protocols, and visual representations of key biological pathways and workflows to objectively assess the binding profile of this compound against other known histamine H3 receptor antagonists.
Comparative Analysis of Histamine H3 Receptor Antagonists
Data Presentation: Binding Affinities (Ki in nM) of H3R Antagonists
| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor | Other Receptors |
| This compound | Data not available | Data not available | ~1.26 (pKi 8.9) [1][2] | Data not available | Data not available |
| Pitolisant | >10,000 | >10,000 | 0.16 | >10,000 | Sigma-1 (Ki = 14 nM) |
| Ciproxifan | >10,000 | >10,000 | 0.7 | Data not available | 5-HT3 (Ki = 11 nM), α2-adrenoceptor (Ki = 120 nM), σ receptor (Ki = 170 nM) |
| Thioperamide | >10,000 | >10,000 | 4.3 | 27 | 5-HT3 (Ki = 120 nM), σ receptor (Ki = 180 nM)[3] |
Note: pKi and pKB values have been converted to Ki (nM) for standardized comparison where applicable. Data is compiled from various sources and experimental conditions may vary.
Experimental Protocols
To ensure reproducibility and accurate interpretation of binding data, detailed experimental protocols are essential. Below are standard methodologies for key assays used to determine the affinity and functional activity of ligands for the histamine H3 receptor.
Radioligand Binding Assay for Histamine H3 Receptor
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.
Materials:
-
Membranes: Prepared from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine or [¹²⁵I]-Iodoproxyfan.
-
Test Compound: this compound and other comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (15-20 µg protein/well) with the radioligand (at a concentration close to its Kd) and various concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for 60-90 minutes at room temperature.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of a compound to act as an antagonist or inverse agonist at the Gαi/o-coupled H3 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compound: this compound and other comparator compounds.
-
cAMP Assay Kit: (e.g., LANCE cAMP kit).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Agonist Stimulation (for antagonist testing): Add a known H3R agonist (e.g., R-α-methylhistamine) at its EC50 concentration. For inverse agonist testing, no agonist is added.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the compound concentration to determine the IC50 (for antagonists) or EC50 (for inverse agonists).
Visualizing Key Pathways and Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It can also modulate other signaling pathways, such as the MAPK/ERK pathway.
References
A Comparative Analysis of ROS 234 and Pitolisant Hydrochloride: Preclinical Potency Versus Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two histamine (B1213489) H3 receptor antagonists: ROS 234, a preclinical research compound, and pitolisant (B1243001) hydrochloride, a clinically approved therapeutic. The comparison focuses on their pharmacological profiles, mechanisms of action, and available performance data, highlighting the critical distinction between a potent but centrally-limited research tool and a proven clinical agent for the treatment of narcolepsy.
Executive Summary
Pitolisant hydrochloride (marketed as Wakix®) is a well-characterized histamine H3 (H3) receptor antagonist and inverse agonist with established efficacy and safety in the treatment of excessive daytime sleepiness (EDS) and cataplexy in adults with narcolepsy.[1][2][3] In contrast, this compound is a potent H3 antagonist identified in preclinical research, with high affinity for the H3 receptor but characterized by poor central nervous system (CNS) penetration.[4][5] This fundamental difference in blood-brain barrier permeability dictates their respective applications, with pitolisant serving as a therapeutic agent and this compound as a tool for peripheral H3 receptor research. This guide will delve into the available data for both compounds to provide a clear, evidence-based comparison.
Data Presentation: A Head-to-Head Look
The following tables summarize the available quantitative data for this compound and pitolisant hydrochloride, drawing a sharp contrast between the preclinical nature of this compound and the extensive clinical validation of pitolisant.
Table 1: Preclinical Pharmacological Profile
| Parameter | This compound | Pitolisant Hydrochloride | Reference(s) |
| Mechanism of Action | Potent H3 Antagonist | H3 Receptor Antagonist/Inverse Agonist | [4][5][6] |
| Receptor Binding Affinity (pKi) | 8.90 (Rat cerebral cortex) | Not explicitly defined in pKi, but high affinity is noted. | [4][5] |
| Functional Antagonism (pKB) | 9.46 (Guinea-pig ileum) | Not available in this format. | [4][5] |
| In vivo Potency (ED50) | 19.12 mg/kg (ip, ex vivo, Rat cerebral cortex) | Not available in this format. | [4][5] |
| CNS Penetration | Poor central access | Readily crosses the blood-brain barrier | [4][5] |
Table 2: Clinical Efficacy of Pitolisant Hydrochloride in Narcolepsy
| Clinical Endpoint | Study | Pitolisant Hydrochloride | Placebo | p-value | Reference(s) |
| Change in Epworth Sleepiness Scale (ESS) Score | HARMONY I | -5.8 ± 6.2 | -3.4 ± 4.2 | p=0.024 | [1] |
| HARMONY CTP | -5.4 ± 4.3 | -1.9 ± 4.3 | p<0.001 | [1] | |
| Weekly Rate of Cataplexy | HARMONY CTP | Reduction from 9.15 to 3.28 | Reduction from 7.31 to 6.79 | <0.0001 | [1] |
| Maintenance of Wakefulness Test (MWT) - Change in Sleep Latency (minutes) | HARMONY I | - | - | - | [1] |
| Adjusted Mean Difference vs. Placebo | +1.47 | - | p=0.044 | [1] |
Note: No clinical data is available for this compound.
Mechanism of Action and Signaling Pathways
Both this compound and pitolisant hydrochloride exert their effects by targeting the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain. By blocking this receptor, these compounds increase the firing rate of histaminergic neurons, leading to elevated levels of histamine in the synaptic cleft.
Pitolisant, as an inverse agonist, not only blocks the receptor but also reduces its basal activity, further enhancing histamine release.[7][8] This surge in histaminergic neurotransmission in the brain promotes wakefulness.[9] Furthermore, by acting on H3 heteroreceptors, pitolisant also increases the release of other key neurotransmitters involved in arousal and cognition, including acetylcholine, norepinephrine, and dopamine.[1][7]
The signaling pathway for H3 receptor antagonists like pitolisant involves the blockade of the Gi/o-protein coupled H3 receptor, which leads to an increase in cyclic AMP (cAMP) levels and subsequent downstream signaling cascades that promote neurotransmitter release.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the scientific audience.
Receptor Binding Assay (for pKi determination):
-
Objective: To determine the affinity of a compound for the H3 receptor.
-
Methodology:
-
Membrane Preparation: Cerebral cortex tissue from rats is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Radioligand Binding: A constant concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Ex Vivo Receptor Occupancy (for ED50 determination):
-
Objective: To determine the dose of a compound required to occupy 50% of the H3 receptors in the brain after systemic administration.
-
Methodology:
-
Drug Administration: Different doses of the test compound (e.g., this compound) are administered to animals (e.g., rats) via a specific route (e.g., intraperitoneal injection).
-
Tissue Collection: At a predetermined time after drug administration, the animals are euthanized, and the brains are rapidly removed and dissected.
-
Ex Vivo Binding: The brain tissue is homogenized, and the binding of a radiolabeled H3 receptor ligand is measured as described in the receptor binding assay.
-
Data Analysis: The ED50 is the dose of the test compound that causes a 50% reduction in the specific binding of the radioligand compared to vehicle-treated control animals.
-
Clinical Trial for Narcolepsy (e.g., HARMONY I for Pitolisant):
-
Objective: To evaluate the efficacy and safety of pitolisant in treating excessive daytime sleepiness in patients with narcolepsy.
-
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients diagnosed with narcolepsy according to established criteria.
-
Intervention: Patients are randomized to receive either pitolisant (with a dose titration schedule) or a matching placebo once daily for a specified duration (e.g., 8 weeks).
-
Efficacy Assessments: The primary efficacy endpoint is the change from baseline in the Epworth Sleepiness Scale (ESS) score. Secondary endpoints may include the Maintenance of Wakefulness Test (MWT) and patient-reported outcomes.
-
Safety Assessments: Monitoring and recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment effects between the pitolisant and placebo groups.
-
References
- 1. amsbio.com [amsbio.com]
- 2. Pitolisant: A Review in Narcolepsy with or without Cataplexy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] On the Clinical Pharmacology of Reactive Oxygen Species | Semantic Scholar [semanticscholar.org]
- 6. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Clinical Pharmacology of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitolisant, a wake‐promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unraveling "ROS 234": A Case of Ambiguous Identity in Scientific Literature
A comprehensive analysis of publicly available scientific and research databases reveals a significant challenge in identifying a specific molecule consistently referred to as "ROS 234." The term appears to be either a highly niche, non-publicly documented compound or a potential misnomer, leading to a scarcity of data necessary for a detailed comparative guide. The initial search for "this compound" yielded a wide array of unrelated subjects, including the well-established biological concept of Reactive Oxygen Species (ROS), the Robot Operating System (ROS) in the field of robotics, a nerve agent designated A-234, and a clinical-stage drug, ABP 234. This ambiguity prevents a direct cross-validation of its effects in different research models as requested.
The most relevant, albeit limited, finding points towards "this compound dioxalate," described as a potent H3 antagonist.[1] Information from a chemical supplier indicates its activity on the Guinea-pig ileum H3-receptor and the Rat cerebral cortex H3-receptor.[1] However, this information is sparse and lacks the depth required for a comprehensive comparison with alternative compounds. The available data is insufficient to construct detailed tables of quantitative data or to outline complete experimental protocols as mandated by the core requirements of this guide.
In the absence of a clear and consistent body of research on a molecule designated "this compound," it is not possible to fulfill the request for a detailed comparison guide. Researchers, scientists, and drug development professionals seeking information on a compound with this designation are encouraged to verify the nomenclature and explore potential alternative identifiers or internal codenames that may yield more specific and substantial research data.
References
A Comparative Analysis of 2-Aminobenzimidazole Derivatives as Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 2-aminobenzimidazole (B67599) derivatives as antagonists for the histamine (B1213489) H3 receptor (H3R). The H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters. Its involvement in a variety of neurological and psychiatric disorders has made it a significant target for drug discovery. The 2-aminobenzimidazole scaffold has emerged as a promising pharmacophore for the development of potent and selective H3-antagonists.
This document presents a comparative analysis of the biological activity of a series of 2-aminobenzimidazole derivatives, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathways, experimental workflows, and the logical structure of this comparative study are visualized using diagrams to enhance understanding.
Data Presentation: Comparative Biological Activity
| Compound ID | R (Substitution at 5(6)-position) | Linker Length (n) | pKi (rat H3R) | pKB (guinea-pig ileum) |
| 5a | H | 3 | 7.93 | 7.90 |
| 5b | F | 3 | 8.24 | 8.10 |
| 5c | Cl | 3 | 8.65 | 8.50 |
| 5d | OCH3 | 3 | 9.37 | 9.20 |
| 5e | CH3 | 3 | 8.41 | 8.30 |
| 5f | C2H5 | 3 | 8.52 | 8.40 |
| 5g | i-C3H7 | 3 | 8.70 | 8.60 |
| 5h | n-C4H9 | 3 | 8.82 | 8.70 |
| 5i | O-n-C3H7 | 3 | 9.05 | 8.90 |
| 5j | O-n-C4H9 | 3 | 9.15 | 9.00 |
| 5k | CF3 | 3 | 7.62 | 7.50 |
| 4a | H | 2 | 7.15 | - |
| 4d | OCH3 | 2 | 7.28 | - |
| 4e | CH3 | 2 | 7.20 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and validated procedures in the field of H3 receptor pharmacology.
Radioligand Binding Assay for H3 Receptor Affinity (pKi)
This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat brain cortex membranes expressing H3 receptors.
-
Radioligand: [3H]-(R)-α-methylhistamine ([3H]-RAMHA).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: 2-aminobenzimidazole derivatives.
-
Non-specific Binding Control: 10 µM Thioperamide.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Rat brain cortex is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the incubation buffer.
-
In a 96-well plate, incubate the membrane preparation (typically 200-400 µg of protein) with a fixed concentration of [3H]-RAMHA (e.g., 0.5 nM) and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of an unlabeled H3 antagonist (e.g., 10 µM thioperamide).
-
The incubation is carried out at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Functional Antagonist Potency Assay (pKB) on Electrically Stimulated Guinea-Pig Ileum
This ex vivo functional assay assesses the ability of a compound to antagonize the inhibitory effect of an H3 agonist on neurotransmitter release in a smooth muscle preparation.
Materials:
-
Tissue Preparation: Segments of guinea-pig ileum.
-
Organ Bath System: With physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Electrical Field Stimulation (EFS) Electrodes.
-
Isotonic Transducer and Recording System.
-
H3 Receptor Agonist: (R)-α-methylhistamine (RAMHA).
-
Test Compounds: 2-aminobenzimidazole derivatives.
Procedure:
-
Segments of guinea-pig ileum are mounted in an organ bath containing physiological salt solution.
-
The tissue is subjected to electrical field stimulation (EFS), which causes cholinergic nerve-mediated contractions.
-
A cumulative concentration-response curve for the H3 agonist (RAMHA) is established to determine the concentration that produces a submaximal inhibition of the EFS-induced contractions (e.g., EC50).
-
The tissue is then incubated with a specific concentration of the test antagonist for a predetermined period (e.g., 30 minutes).
-
A second cumulative concentration-response curve for the H3 agonist is then generated in the presence of the antagonist.
-
The shift in the agonist concentration-response curve to the right is a measure of the antagonist's potency.
-
The pA2 value, which is equivalent to the pKB for a competitive antagonist, is calculated using the Schild equation. This value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.
Mandatory Visualizations
H3 Receptor Signaling Pathway
Caption: H3 Receptor Signaling Pathway.
General Experimental Workflow for H3-Antagonist Evaluation
Caption: Experimental Workflow for H3-Antagonist Evaluation.
Logical Structure of the Comparative Study
References
Navigating the Blood-Brain Barrier: A Comparative Guide to CNS-Penetrant Histamine H3 Receptor Antagonists as Alternatives to ROS 234
For researchers, scientists, and drug development professionals, the quest for novel therapeutics targeting central nervous system (CNS) disorders is often hampered by the formidable blood-brain barrier (BBB). The potent histamine (B1213489) H3 receptor antagonist, ROS 234, exemplifies this challenge, exhibiting high efficacy at its target but limited by poor penetration into the brain.[1] This guide provides a comprehensive comparison of alternative H3 receptor antagonists with superior BBB permeability, supported by experimental data and detailed methodologies, to aid in the development of next-generation CNS therapies.
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the CNS, plays a crucial role in modulating the release of various neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine.[2][3] This positions H3 receptor antagonists as promising therapeutic agents for a range of neurological and psychiatric conditions such as Alzheimer's disease, ADHD, schizophrenia, and narcolepsy.[4][5][6] However, the clinical translation of these compounds is contingent on their ability to effectively cross the BBB and engage their target in the brain.
Comparative Analysis of H3 Receptor Antagonists
A critical parameter for evaluating the CNS efficacy of H3 receptor antagonists is their ability to penetrate the BBB. This is often quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), as well as by permeability coefficients (Papp) determined in in-vitro models. While specific BBB penetration data for this compound is not publicly available beyond the qualitative description of "poor central access," a comparison with other well-characterized H3 antagonists highlights compounds with significantly improved CNS penetration.
| Compound | Chemical Class | In Vivo BBB Penetration (Species) | In Vitro BBB Permeability (Papp) | Key Characteristics |
| This compound | Imidazole-based | Poor central access (Rat)[1] | Data not available | Potent H3 antagonist |
| Pitolisant (Wakix®) | Non-imidazole | Good CNS penetration (Human) | Data not available | Approved for narcolepsy, high oral bioavailability and brain accessibility.[4] |
| Thioperamide | Imidazole-based | Readily crosses the BBB (Rodents) | Data not available | Widely used experimental tool, also shows affinity for H4 receptors.[4][7] |
| ABT-239 | Non-imidazole | High brain penetration (Rodents) | Data not available | Investigated for cognitive disorders. |
| Ciproxifan | Imidazole-based | CNS-penetrant (Rodents) | Data not available | Shows procognitive effects in preclinical models.[8] |
| GSK189254 | Non-imidazole | Good brain penetration (Preclinical models) | Data not available | Improves cognitive performance in preclinical models of Alzheimer's disease.[9] |
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The evaluation of a compound's ability to cross the BBB is a critical step in CNS drug development. A variety of in-vitro and in-vivo models are employed to predict and measure brain penetration.
In-Vitro BBB Models
In-vitro models offer a high-throughput and cost-effective means to screen compounds for their potential to cross the BBB.
-
Transwell Model: This widely used model consists of a semi-permeable membrane insert separating two compartments, an apical (blood) and a basolateral (brain) side. Brain endothelial cells, often in co-culture with astrocytes and pericytes, are grown on the membrane to form a monolayer that mimics the BBB.[10][11]
-
Protocol:
-
Seed brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert.
-
Co-culture with astrocytes and/or pericytes on the basolateral side to enhance barrier tightness.
-
Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER).
-
Introduce the test compound to the apical chamber.
-
At various time points, collect samples from the basolateral chamber to quantify the amount of compound that has crossed the monolayer.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
-
-
Microfluidic BBB-on-a-Chip: These models provide a more physiologically relevant environment by incorporating shear stress from fluid flow, which is known to enhance barrier properties.[10]
-
Protocol:
-
Culture brain endothelial cells and astrocytes in separate, parallel microchannels separated by a porous membrane.
-
Introduce a continuous flow of media to mimic blood flow and induce shear stress.
-
Monitor barrier integrity via TEER measurements.
-
Introduce the test compound into the "blood" channel.
-
Collect samples from the "brain" channel over time to determine the permeability of the compound.
-
-
In-Vivo BBB Models
In-vivo models provide the most accurate assessment of BBB penetration in a complex biological system.
-
Brain Microdialysis: This technique allows for the continuous sampling of the unbound drug concentration in the brain interstitial fluid of a freely moving animal.
-
Protocol:
-
Surgically implant a microdialysis probe into the brain region of interest in an anesthetized animal (e.g., rat, mouse).
-
Administer the test compound systemically (e.g., intravenously, orally).
-
Perfuse the microdialysis probe with an artificial cerebrospinal fluid.
-
Collect the dialysate at regular intervals.
-
Analyze the concentration of the compound in the dialysate using a sensitive analytical method (e.g., LC-MS/MS).
-
Simultaneously, collect blood samples to determine the plasma concentration of the compound.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
-
-
Signaling Pathways
The therapeutic effects of H3 receptor antagonists are mediated through their interaction with the H3 receptor, a Gi/o protein-coupled receptor.
Histamine H3 Receptor Signaling
Antagonism of the H3 receptor blocks the inhibitory effect of histamine on its own release and the release of other neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neuronal signaling. The downstream signaling cascades affected by H3 receptor modulation include:
-
cAMP/PKA/CREB Pathway: H3 receptor activation inhibits adenylyl cyclase, leading to decreased cAMP levels and reduced PKA activity, which in turn downregulates the transcription factor CREB. Antagonists reverse this effect, promoting CREB-mediated gene expression, which is important for neuronal plasticity and survival.[7][12]
-
MAPK Pathway: The H3 receptor can also modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[12]
-
PI3K/Akt/GSK-3β Pathway: H3 receptor signaling can influence the PI3K/Akt pathway, a critical regulator of cell survival and metabolism. Activation of this pathway can lead to the inactivation of GSK-3β, a pro-apoptotic protein.[9][12]
Caption: Histamine H3 Receptor Antagonist Signaling Pathway.
Experimental Workflow for Identifying CNS-Penetrant H3 Antagonists
The process of identifying and characterizing novel H3 receptor antagonists with improved BBB penetration involves a multi-step workflow.
Caption: Workflow for CNS-Penetrant H3 Antagonist Drug Discovery.
Conclusion
While this compound is a potent H3 receptor antagonist, its utility for treating CNS disorders is limited by its poor ability to cross the blood-brain barrier. This guide has highlighted several alternative H3 antagonists, such as Pitolisant and Thioperamide, that exhibit superior CNS penetration. By employing a systematic workflow of in-vitro and in-vivo BBB permeability assays, coupled with robust functional and efficacy studies, researchers can identify and develop novel H3 receptor antagonists with the potential to become effective therapies for a range of debilitating neurological and psychiatric conditions. The provided experimental protocols and an understanding of the underlying signaling pathways will serve as a valuable resource for drug development professionals in this endeavor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments [frontiersin.org]
- 8. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 9. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
- 12. researchgate.net [researchgate.net]
Validating the In Vivo Effects of H3 Receptor Antagonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the in vivo effects of histamine (B1213489) H3 receptor (H3R) antagonists, using ROS 234 as a primary example and comparing it with genetic models and alternative compounds. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental pathways.
The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine (B1211576), and norepinephrine.[1][2] Antagonists of the H3 receptor have emerged as promising therapeutic agents for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD), due to their stimulant and pro-cognitive effects.[3][4] Validating the in vivo efficacy and mechanism of action of novel H3R antagonists like this compound is a critical step in the drug development process.
Comparing Pharmacological and Genetic Models
The in vivo effects of an H3R antagonist can be validated through two primary approaches: pharmacological intervention using the compound of interest and comparison with a genetic model where the H3 receptor is non-functional. The H3 receptor knockout (Hrh3 KO) mouse is the most relevant genetic model for these studies.[5][6]
Phenotypic Comparison
Hrh3 KO mice exhibit a distinct phenotype that can be compared with the effects induced by an H3R antagonist in wild-type animals. Key phenotypic characteristics of Hrh3 KO mice include:
-
Metabolic Changes: Increased body weight, food intake, and adiposity, coupled with insulin (B600854) and leptin resistance.[5][7]
-
Altered Locomotor Activity: Decreased spontaneous locomotor activity and wheel-running behavior.[6]
-
Neurochemical Changes: Reduced histamine levels in the cerebral cortex and hypothalamus, but increased histamine turnover.[5][6]
-
Behavioral and Cognitive Alterations: Increased startle response, reduced anxiety, and enhanced spatial learning and memory.[6]
Administering an H3R antagonist like this compound to wild-type animals is expected to produce effects that are opposite to some of the phenotypes observed in Hrh3 KO mice, particularly an increase in wakefulness and cognitive enhancement.
Quantitative Data Summary
The following tables summarize key quantitative data for comparing the effects of H3R antagonists with the Hrh3 KO mouse model.
Table 1: In Vitro Receptor Binding Affinities
| Compound | Target | pKi / pKB | Species | Tissue | Reference |
| This compound dioxalate | H3 Receptor | pKi = 8.90 | Rat | Cerebral Cortex | [8] |
| H3 Receptor | pKB = 9.46 | Guinea-pig | Ileum | [8] | |
| Thioperamide | H3 Receptor | - | Rat | Brain | [9] |
| Ciproxifan | H3 Receptor | - | Rat | Brain | [10] |
| Pitolisant | H3 Receptor | - | Human | Recombinant | [3] |
| ABT-239 | H3 Receptor | - | Human | Recombinant | [11] |
Table 2: In Vivo Effects on Neurotransmitter Levels
| Model / Compound | Neurotransmitter | Brain Region | % Change from Control | Method | Reference |
| Hrh3 KO Mouse | Histamine | Hypothalamus/Thalamus | Decreased | Not specified | [5] |
| tele-Methylhistamine | Hypothalamus/Thalamus | +130% | Not specified | [7] | |
| Enerisant | Histamine | Posterior Hypothalamus | Increased | Microdialysis | [12] |
| Dopamine | Medial Prefrontal Cortex | Increased | Microdialysis | [12] | |
| Acetylcholine | Medial Prefrontal Cortex | Increased | Microdialysis | [12] | |
| ABT-239 | Acetylcholine | Frontal Cortex | Increased | Microdialysis | [1] |
| Dopamine | Prefrontal Cortex | Increased | Microdialysis | [1] |
Table 3: Behavioral Outcomes
| Model / Compound | Behavioral Test | Effect | Species | Reference |
| Hrh3 KO Mouse | Locomotor Activity | Decreased | Mouse | [6] |
| Spatial Learning (Barnes Maze) | Enhanced | Mouse | [6] | |
| Thioperamide | Wakefulness | Increased | Mouse | [9] |
| Ciproxifan | Memory (Delayed Spatial Alternation) | Improved | Rat | [10] |
| E177 | Memory (Inhibitory Avoidance) | Increased Step-Through Latency | Rat | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo validation studies. Below are protocols for key experiments.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hypothalamus).[1]
-
Recovery: Allow the animal to recover from surgery for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the H3R antagonist (e.g., this compound) via the desired route (e.g., intraperitoneal injection).
-
Post-Treatment Collection: Continue collecting dialysate samples to measure changes in neurotransmitter concentrations.
-
Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[12]
Novel Object Recognition (NOR) Test for Cognitive Enhancement
The NOR test assesses an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.
-
Habituation: Individually habituate mice to an open-field arena for a set period (e.g., 10 minutes) on two consecutive days.
-
Training (Familiarization) Phase: On the third day, place two identical objects in the arena and allow the mouse to explore for a defined time (e.g., 10 minutes).
-
Drug Administration: Administer the H3R antagonist or vehicle at a specified time before or after the training phase.
-
Testing (Choice) Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for a set duration (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
c-Fos Immunohistochemistry for Neuronal Activity
The expression of the immediate-early gene c-Fos is often used as a marker for recent neuronal activity.
-
Drug Treatment and Perfusion: Administer the H3R antagonist or vehicle to the animals. At a peak-effect time point (e.g., 90-120 minutes post-injection), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Extraction and Sectioning: Extract the brains and post-fix them in the same fixative. Then, transfer them to a sucrose (B13894) solution for cryoprotection. Section the brains on a cryostat or vibratome.
-
Immunohistochemistry:
-
Wash the brain sections and block non-specific binding sites.
-
Incubate the sections with a primary antibody against c-Fos.
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) method.
-
Visualize the c-Fos positive cells using a chromogen such as diaminobenzidine (DAB).[14]
-
-
Microscopy and Quantification: Mount the sections on slides, dehydrate, and coverslip. Count the number of c-Fos-positive nuclei in the brain regions of interest using a microscope and image analysis software.[14]
Visualizing Pathways and Workflows
Histamine H3 Receptor Signaling Pathway
The H3 receptor is a G protein-coupled receptor that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[15] As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it inhibits the release of other neurotransmitters.[1] H3R antagonists block this inhibitory effect, thereby increasing the release of histamine and other neurotransmitters.
Caption: H3R Antagonist Signaling Pathway.
Experimental Workflow for In Vivo Validation
A typical workflow for validating the in vivo effects of an H3R antagonist involves a series of behavioral and neurochemical assessments in both wild-type and genetically modified animal models.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 5. Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 023433 - H3R- (Hrh3 KO) Strain Details [jax.org]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonism of Histamine H3 receptors Alleviates Pentylenetetrazole-Induced Kindling and Associated Memory Deficits by Mitigating Oxidative Stress, Central Neurotransmitters, and c-Fos Protein Expression in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
How does the potency of ROS 234 compare across species (e.g., guinea pig vs. rat)?
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the H3 Receptor Antagonist ROS 234
This guide provides a comprehensive comparison of the potency of this compound, a histamine (B1213489) H3 receptor antagonist, across two commonly used preclinical species: the guinea pig and the rat. The data presented herein has been compiled from publicly available pharmacological studies to assist researchers in selecting the appropriate animal model and interpreting experimental outcomes.
Quantitative Potency Comparison
The potency of this compound has been evaluated in different experimental paradigms for guinea pigs and rats, yielding distinct yet comparable metrics of its antagonist activity at the histamine H3 receptor. The following table summarizes the key quantitative data.
| Parameter | Species | Tissue/Model | Value | Reference |
| pKB | Guinea Pig | Ileum H3-Receptor | 9.46 | [1][2] |
| pKi | Rat | Cerebral Cortex H3-Receptor | 8.90 | [1][2] |
| ED50 | Rat | ex vivo Cerebral Cortex | 19.12 mg/kg (i.p.) | [1][2] |
Note: pKB and pKi are measures of antagonist affinity, with higher values indicating greater potency. ED50 represents the dose required to achieve 50% of the maximum effect in an in vivo or ex vivo setting.
Histamine H3 Receptor Signaling Pathway
This compound exerts its pharmacological effects by antagonizing the histamine H3 receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway of the H3 receptor.
Caption: Histamine H3 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Protocols
The following sections outline the general methodologies employed to determine the potency values presented in this guide. These protocols are based on standard pharmacological assays for H3 receptor antagonists.
Determination of pKB in Guinea Pig Ileum (Functional Assay)
The pKB value, a measure of antagonist affinity in a functional assay, is typically determined using an isolated tissue preparation. The guinea pig ileum is a classical model for studying H3 receptor-mediated inhibition of neurotransmitter release.
Workflow:
Caption: Workflow for determining the pKB of an H3 antagonist in guinea pig ileum.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Stimulation: The tissue is subjected to electrical field stimulation (EFS) to induce cholinergic nerve-mediated contractions.
-
Agonist Response: A cumulative concentration-response curve is generated for a selective H3 receptor agonist (e.g., R-α-methylhistamine), which inhibits the EFS-induced contractions.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a predetermined period.
-
Antagonist Effect: The H3 agonist concentration-response curve is repeated in the presence of this compound.
-
Data Analysis: The magnitude of the rightward shift in the agonist dose-response curve caused by this compound is used to calculate the pA2 value via Schild analysis. For a competitive antagonist, the pA2 is equivalent to the pKB.
Determination of pKi in Rat Cerebral Cortex (Radioligand Binding Assay)
The pKi value, representing the inhibition constant, is a measure of the affinity of a ligand for a receptor, determined through a competitive radioligand binding assay.
Workflow:
Caption: Workflow for determining the pKi of a ligand via a radioligand binding assay.
Methodology:
-
Membrane Preparation: Rat cerebral cortex tissue is homogenized, and cell membranes containing the H3 receptors are isolated by centrifugation.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-methylhistamine) and varying concentrations of unlabeled this compound.
-
Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Determination of ED50 in Rat Cerebral Cortex (Ex Vivo Binding Assay)
The ex vivo ED50 provides a measure of the in vivo potency of a compound by assessing receptor occupancy after systemic administration.
Workflow:
Caption: Workflow for determining the ex vivo ED50 of a compound.
Methodology:
-
In Vivo Administration: Different groups of rats are administered varying doses of this compound via intraperitoneal (i.p.) injection.
-
Tissue Collection: At a specified time after administration, the animals are euthanized, and the cerebral cortex is rapidly dissected.
-
Ex Vivo Binding: The brain tissue is homogenized, and the level of H3 receptor occupancy by this compound is assessed by measuring the specific binding of an H3 receptor radioligand in vitro. A decrease in radioligand binding compared to vehicle-treated animals indicates receptor occupancy by this compound.
-
Data Analysis: The percentage of H3 receptor occupancy is plotted against the administered dose of this compound. The ED50 is the dose that results in 50% occupancy of the H3 receptors.
References
No Reproducible Published Findings on ROS 234 Available
A comprehensive review of scientific literature reveals a lack of independent, peer-reviewed studies on the compound "ROS 234," making an analysis of the reproducibility of its findings impossible.
Without a body of published work, core requirements for a comparative analysis—such as quantitative data from multiple studies, detailed experimental protocols, and established signaling pathways—cannot be met. The scientific process relies on the ability of independent researchers to replicate, validate, and build upon initial findings. In the case of this compound, this process does not appear to have commenced in the public domain.
It is important to note that the abbreviation "ROS" is also widely used in biomedical research to refer to "Reactive Oxygen Species," which are highly reactive chemicals formed from O₂.[3][4][5][6] This can create ambiguity in search results, but even with refined searches, no specific, reproducible findings for a compound named "this compound" could be located. Similarly, while there is extensive research on antagonists of Retinoic Acid Receptors (RARs), including RARα antagonists,[7][8][9][10][11] none of these publications specifically mention or test a compound designated "this compound."
Alternative Analysis: A Framework for Evaluating RARα Antagonists
Given that this compound has been commercially described in a context related to receptor antagonism, it may be valuable for researchers, scientists, and drug development professionals to consider the established methodologies for evaluating a well-documented class of compounds, such as RARα antagonists. A robust evaluation of a compound in this class would typically involve the following:
Data Comparison
Quantitative data from published studies on established RARα antagonists (e.g., BMS-493, ER-50891) would be summarized in tables for easy comparison. Key metrics would include:
| Metric | Description | Example Data Point |
| IC₅₀ / Kᵢ | Concentration for 50% inhibition / inhibitory constant against RARα. | 10 nM |
| Selectivity | Ratio of IC₅₀ for RARα versus other RAR subtypes (β, γ). | >100-fold vs RARβ/γ |
| In vivo Efficacy | Effective dose in animal models (e.g., tumor growth inhibition). | 10 mg/kg, oral |
| Pharmacokinetics | Key parameters like half-life (t₁/₂), bioavailability, and Cₘₐₓ. | t₁/₂ = 8 hours |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. A typical protocol for characterizing a novel RARα antagonist would include:
-
Receptor Binding Assays: Utilizing radioligand binding or fluorescence polarization to determine the affinity and selectivity of the compound for RAR subtypes.
-
Transactivation Assays: Employing cell lines with a reporter gene under the control of a retinoic acid response element (RARE) to measure the functional antagonist activity.
-
In Vitro Cell-Based Assays: Assessing the effect of the antagonist on cell proliferation, differentiation, or apoptosis in relevant cancer cell lines (e.g., prostate or breast cancer).
-
In Vivo Efficacy Studies: Using animal models (e.g., xenografts in mice) to evaluate the anti-tumor activity, dosing regimen, and potential toxicity of the compound.[8][9]
Signaling Pathway and Workflow Visualization
Diagrams created using Graphviz would illustrate the mechanism of action and experimental procedures.
Caption: Canonical RARα signaling and point of antagonist inhibition.
Caption: Standard workflow for preclinical evaluation of a novel antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Abundance of reactive oxygen species (ROS) is associated with tumor aggressiveness, immune response, and worse survival in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities | MDPI [mdpi.com]
- 5. Detection and Analysis of Reactive Oxygen Species (ROS): Buffer Components Are Not Bystanders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS Inhibits Cell Growth by Regulating 4EBP and S6K, Independent of TOR, during Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A retinoic acid receptor alpha antagonist counteracts retinoid teratogenicity in vitro and reduced incidence and/or severity of malformations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological activity of retinoic acid receptor alpha-selective antagonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of selective retinoic acid receptor alpha antagonist ER-50891 and related analogs for male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of ROS 234: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of potent chemical compounds like ROS 234 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of exposure to personnel and prevents the release of active pharmaceutical ingredients into the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe disposal based on general best practices for potent pharmaceutical compounds and hazardous chemical waste.
This compound, also known as this compound dioxalate, is a potent histamine (B1213489) H3 antagonist. As a potent compound, all waste streams that have come into contact with it must be considered hazardous.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). For handling potent compounds, this typically includes:
-
Double Nitrile Gloves: To provide an extra layer of protection.
-
Safety Goggles: To protect from splashes.
-
Lab Coat: To prevent contamination of personal clothing.
-
Face Mask or Respirator: Depending on the form of the compound (solid or aerosol) and the specific laboratory safety protocols.
All handling and disposal procedures should be carried out in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program. Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
1. Waste Identification and Segregation:
The first step is to identify and segregate all waste materials that have been contaminated with this compound. These include:
-
Unused or Expired Compound: The pure solid form of this compound.
-
Contaminated Lab Supplies: This includes items such as pipette tips, vials, weighing papers, and absorbent pads.
-
Solutions: Any solutions containing this compound.
-
Contaminated PPE: Used gloves, lab coats, and other disposable protective gear.
-
Empty Containers: The original container of this compound, even if it appears empty, must be treated as hazardous waste.
2. Waste Containerization:
Proper containerization is crucial to prevent leaks and exposure.
-
Solid Waste:
-
Place unused this compound, contaminated solids (e.g., weighing papers, absorbent pads), and disposable PPE into a designated hazardous waste container.[1] This is often a clearly labeled, sealable plastic bag or a rigid container.
-
For empty containers, triple rinse with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect the rinsate as hazardous liquid waste.[2][3] After rinsing, deface the original label and dispose of the container as instructed by your EHS program.
-
-
Liquid Waste:
-
Collect all solutions containing this compound and the rinsate from empty containers in a dedicated, leak-proof, and chemically compatible hazardous waste container.[4]
-
Do not mix incompatible waste streams. While specific reactivity data for this compound is limited, as a general rule, avoid mixing it with strong oxidizing agents or strong acids/bases unless the reaction is known and controlled.
-
3. Labeling:
Properly label all hazardous waste containers. The label should include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound dioxalate".[4]
-
The concentration and quantity of the waste.
-
The date of accumulation.[4]
-
Your name and laboratory contact information.[4]
4. Storage and Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within your laboratory.[1]
-
Arrange for the collection of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup requests.[1]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate | |
| Molecular Formula | C₁₃H₁₅N₅·2C₂H₂O₄ | |
| Molecular Weight | 421.37 g/mol | |
| CAS Number | 1781941-93-2 | |
| Purity | ≥99% (HPLC) | |
| Storage | Desiccate at Room Temperature |
Experimental Protocols: Spill Cleanup
In the event of a spill, follow your institution's established procedures for hazardous material spills. A general protocol is as follows:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear double gloves, a lab coat, and safety goggles. A respirator may be necessary for large spills of solid material.
-
Contain the Spill: For solid spills, gently cover with an absorbent material from a chemical spill kit. For liquid spills, use absorbent pads to surround and contain the spill.
-
Clean the Spill: Carefully collect the absorbed material and any contaminated debris. Place all cleanup materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Notify your laboratory supervisor and EHS department of the spill and the cleanup actions taken.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling ROS 234
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ROS 234, a potent H3 antagonist. The following procedures are based on best practices for handling potent pharmacological compounds in a laboratory setting.
Personal Protective Equipment (PPE) for Handling this compound
Given the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent exposure through inhalation, dermal contact, or ingestion.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Inner: Nitrile Outer: Nitrile or Neoprene | Provides a robust barrier against chemical permeation. Double gloving allows for safe removal of the outer glove if contamination occurs. |
| Eye Protection | Safety Goggles with Side Shields or a Face Shield | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles. A face shield offers additional protection for the entire face. |
| Body Protection | Disposable, Low-Linting Lab Coat with Knit Cuffs | Made of a protective material like polyethylene-coated polypropylene | Prevents skin contact with the compound and minimizes the shedding of particles that could contaminate the experiment. |
| Respiratory Protection | N95 Respirator or higher (e.g., PAPR) | NIOSH-approved | Essential for handling powdered forms of the compound to prevent inhalation of fine particles. A Powered Air-Purifying Respirator (PAPR) may be necessary for higher-risk procedures.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes with shoe covers | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound during routine laboratory experiments.
1. Preparation and Pre-Handling Check:
- Ensure a current Safety Data Sheet (SDS) for this compound is accessible, if available from the supplier. If not, treat the compound as having a high hazard potential.
- Verify that the designated work area, typically a certified chemical fume hood or a glove box, is clean and operational.
- Assemble all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
- Don all required PPE as specified in the table above.
2. Weighing and Aliquoting:
- Perform all manipulations of solid this compound within a containment device such as a chemical fume hood or a glove box to minimize inhalation exposure.
- Use dedicated, clearly labeled spatulas and weigh boats.
- Tare the balance with the weigh boat before adding the compound.
- Carefully transfer the desired amount of this compound to the weigh boat, avoiding the creation of dust.
- Record the weight and immediately transfer the compound to a sealed container for dissolution or further use.
3. Solution Preparation:
- Add solvent to the sealed container with the pre-weighed this compound.
- Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.
- If heating is required, use a controlled heating block or water bath within the fume hood.
4. Post-Handling and Decontamination:
- Wipe down the work surface of the fume hood or glove box with an appropriate deactivating solution (if known) or a surfactant-based cleaner, followed by 70% ethanol.
- Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
- Remove the remaining PPE in the following order: shoe covers, lab coat, face shield/goggles, inner gloves, and respirator. Dispose of all disposable items in the designated hazardous waste.
- Wash hands thoroughly with soap and water.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All solid waste contaminated with this compound, including gloves, weigh boats, pipette tips, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sealable, puncture-resistant bag or drum.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container labeled for hazardous chemical waste.
-
-
Final Disposal:
Spill Cleanup Protocol
In the event of a small spill of this compound, follow these steps. For large spills, evacuate the area and contact the EHS office immediately.
1. Immediate Actions:
- Alert others in the immediate vicinity.
- If the spill is on a person, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
- If the spill is in the work area, ensure proper ventilation (fume hood) and restrict access to the area.
2. Spill Containment and Cleanup:
- Don appropriate PPE, including a respirator.
- For a solid spill, gently cover with a damp paper towel to avoid raising dust.
- For a liquid spill, contain the spill with an inert absorbent material, such as vermiculite (B1170534) or a chemical spill pillow.[4]
- Work from the outside of the spill inward, carefully collecting the absorbent material or damp paper towel.
3. Decontamination and Disposal:
- Place all contaminated materials into a labeled hazardous waste container.
- Clean the spill area with a detergent solution, followed by 70% ethanol.
- Dispose of all cleanup materials as hazardous waste.
- Document the spill and the cleanup procedure.
Visualizing Safety Workflows
The following diagrams illustrate the key workflows and logical relationships for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between this compound hazards and PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
